(2-Bromophenyl)urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-bromophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEDXIJDCOADGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074496 | |
| Record name | (2-Bromophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13114-90-4 | |
| Record name | Urea, (2-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Bromophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of (2-Bromophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of (2-Bromophenyl)urea. The information is curated for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound.
Chemical Structure and Identifiers
This compound is an aromatic compound featuring a urea group attached to a brominated phenyl ring at the ortho position. The structural details and identifiers are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 13114-90-4 |
| Molecular Formula | C₇H₇BrN₂O |
| SMILES | C1=CC=C(C(=C1)Br)NC(=O)N |
| InChI | InChI=1S/C7H7BrN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) |
| InChIKey | QXEDXIJDCOADGG-UHFFFAOYSA-N |
graph "(2-Bromophenyl)urea_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; C7 [label="C"]; N2 [label="N"]; O1 [label="O"]; Br1 [label="Br"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"];
// Phenyl ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents on phenyl ring C1 -- N1; C2 -- Br1; C3 -- H1; C4 -- H2; C5 -- H3; C6 -- H4;
// Urea group N1 -- C7; N1 -- H5; C7 -- N2; C7 -- O1 [style=double]; N2 -- H6; N2 -- H7;
// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; N1 [pos="-0.7,-1.2!"]; C7 [pos="-0.7,-2.4!"]; N2 [pos="0.3,-3.3!"]; O1 [pos="-1.9,-2.9!"]; Br1 [pos="2.6,0!"]; H1 [pos="2.2,2.6!"]; H2 [pos="0,3.8!"]; H3 [pos="-2.2,2.6!"]; H4 [pos="-2.2,0!"]; H5 [pos="-1.7,-1!"]; H6 [pos="0.1,-4.3!"]; H7 [pos="1.3,-3.1!"]; }
Chemical and Physical Properties
The table below summarizes the known and estimated physical and chemical properties of this compound. It is important to note that experimental data for some properties of the ortho-isomer are limited, and in such cases, data for the para-isomer or estimated values are provided as a reference.
| Property | Value | Source/Note |
| Molecular Weight | 215.05 g/mol | [Calculated] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 225-227 °C | Data for p-bromophenylurea[2] |
| Boiling Point | 291 °C | Data for p-bromophenylurea[2] |
| Solubility | Soluble in Dimethylformamide (DMF) | [1] |
Spectroscopic Data
¹H NMR Spectroscopy
In a suitable deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic protons and the urea protons. The four protons on the phenyl ring will likely appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The NH and NH₂ protons of the urea group would appear as two separate, broad singlets, with their chemical shifts being concentration and solvent dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show seven distinct signals: one for the carbonyl carbon of the urea group (typically in the range of 155-160 ppm) and six for the carbons of the bromophenyl ring. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity and heavy atom effect.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
N-H stretching: Two or more bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds in the urea moiety.
-
C=O stretching (Amide I band): A strong absorption band around 1630-1680 cm⁻¹ due to the carbonyl group.
-
N-H bending (Amide II band): An absorption in the region of 1580-1620 cm⁻¹.
-
C-N stretching: Bands in the fingerprint region.
-
Aromatic C-H and C=C stretching: Absorptions characteristic of the benzene ring.
-
C-Br stretching: A band in the lower frequency region of the fingerprint region.
Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 214 and 216 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for phenylureas involve cleavage of the C-N bonds of the urea linkage.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of aryl ureas is the reaction of an arylamine with a source of the carbonyl and amino groups. The following protocol is adapted from the synthesis of p-bromophenylurea and can be applied to the synthesis of this compound.[3]
Materials:
-
2-Bromoaniline
-
Sodium Cyanate (NaOCN)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Dissolve 2-bromoaniline in a mixture of glacial acetic acid and water.
-
Prepare a separate aqueous solution of sodium cyanate.
-
Slowly add the sodium cyanate solution to the 2-bromoaniline solution with vigorous stirring.
-
A white precipitate of this compound should form.
-
Continue stirring for a designated period to ensure complete reaction.
-
Cool the reaction mixture in an ice bath.
-
Collect the precipitate by vacuum filtration.
-
Wash the product with cold water to remove any unreacted starting materials and salts.
-
Dry the purified this compound, for example, in a vacuum oven.
References
The Potent Biological Activities of (2-Bromophenyl)urea Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(2-Bromophenyl)urea derivatives have emerged as a promising class of compounds with a diverse range of biological activities, demonstrating significant potential in the fields of oncology and microbiology. This technical guide provides an in-depth analysis of their multifaceted biological effects, supported by quantitative data, detailed experimental methodologies, and visualizations of their mechanisms of action.
Anticancer Activity: Targeting Key Signaling Pathways
This compound derivatives have exhibited notable cytotoxic effects against various cancer cell lines. A key mechanism underlying their anticancer properties is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.
One notable example is the activity of 1-(2-Bromophenyl)-3-(3-ethynylphenyl)urea against the Huh-7 human liver cancer cell line. This compound demonstrated a half-maximal inhibitory concentration (IC50) of 13.04 ± 0.10 µM, highlighting its potential as a lead compound for the development of new hepatocellular carcinoma therapies.
The anticancer activity of many urea derivatives, including those with a bromophenyl moiety, is often attributed to the inhibition of key kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[1] By blocking the signaling cascades initiated by these receptors, these compounds can effectively halt tumor cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the reported anticancer activity of a representative this compound derivative.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(2-Bromophenyl)-3-(3-ethynylphenyl)urea | Huh-7 (Human Liver Cancer) | 13.04 ± 0.10 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
This compound derivative stock solution (in DMSO)
-
Cancer cell lines (e.g., Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. A vehicle control (DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizing the Mechanism: Kinase Inhibition Signaling Pathway
The following diagram illustrates the general mechanism of action of this compound derivatives as kinase inhibitors, focusing on the VEGFR signaling pathway, which is crucial for angiogenesis.
Antimicrobial Activity: A Defense Against Bacterial Pathogens
In addition to their anticancer properties, this compound derivatives have demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria.
A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed their efficacy against several Gram-positive bacterial strains, with Minimum Inhibitory Concentrations (MIC) ranging from 2.5 to 5.0 mg/mL. This suggests their potential as a scaffold for the development of new antibacterial agents.
Quantitative Antimicrobial Data
The following table presents the antimicrobial activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives against various Gram-positive bacteria.
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Staphylococcus aureus ATCC 25923 | 2.5 | |
| Staphylococcus aureus ATCC 6538P | 5.0 | ||
| Bacillus subtilis ATCC 6633 | 2.5 |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) of this compound derivatives against various bacterial strains is typically determined using the broth microdilution method.
Materials:
-
This compound derivative stock solution (in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: The this compound derivative is serially diluted in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (final concentration of approximately 5 x 10⁵ CFU/mL).
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Experimental Workflow
The following diagram outlines the workflow for the synthesis and subsequent biological evaluation of this compound derivatives.
Conclusion
This compound derivatives represent a versatile scaffold with significant potential for the development of novel anticancer and antimicrobial agents. Their ability to inhibit key cellular processes, such as kinase-mediated signaling and bacterial growth, makes them attractive candidates for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic promise of this important class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize their potency and selectivity, paving the way for the development of next-generation therapeutics.
References
Mechanism of action of (2-Bromophenyl)urea in biological systems
An In-depth Technical Guide on the Core Mechanism of Action of (2-Bromophenyl)urea and its Chemical Class in Biological Systems
Disclaimer: As of December 2025, a comprehensive literature search reveals a scarcity of specific biological activity data, quantitative metrics (e.g., IC50, Ki), and detailed experimental protocols for the exact molecule this compound. Therefore, this guide extrapolates the potential mechanisms of action by examining the well-documented activities of structurally related compounds, particularly N-aryl urea derivatives, including various bromophenyl urea analogs. The information presented herein is intended to guide future research by providing insights into the probable biological targets and pathways of this chemical class.
Introduction: The N-Aryl Urea Scaffold in Medicinal Chemistry
The N-aryl urea functional group is a significant pharmacophore in medicinal chemistry, recognized for its ability to form stable hydrogen bonds with biological targets like protein kinases and receptors. This interaction capability allows N-aryl urea-containing compounds to modulate a wide array of biological processes, leading to their investigation and application in treating various diseases, most notably cancer. The diaryl urea motif, in particular, is a core component of several approved anti-cancer drugs and is a subject of continuous research due to its broad spectrum of biological activities.
Potential Mechanisms of Action
Based on the activities of structurally similar compounds, this compound and its derivatives are likely to exert their biological effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary targets identified for the broader class of N-aryl ureas include receptor tyrosine kinases (RTKs) and immune checkpoint proteins.
Inhibition of Angiogenesis via VEGFR-2 Blockade
A predominant mechanism of action for many N-aryl urea derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.
-
Signaling Pathway: Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways. These pathways are vital for endothelial cell proliferation, migration, and survival. N-aryl ureas often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its activation.
(2-Bromophenyl)urea: A Technical Review of Its Synthesis, Properties, and Potential Applications
(2-Bromophenyl)urea , a halogenated aromatic urea derivative, holds significance as a chemical intermediate and a scaffold for developing potentially bioactive molecules. This technical guide provides a comprehensive overview of its literature, historical context, synthesis, physicochemical properties, and explores its potential applications in drug discovery and development, drawing insights from structurally related compounds.
Historical Context and Nomenclature
This compound, also known as o-bromophenylurea, with the CAS number 13114-90-4 , is a monosubstituted phenylurea. Historically, the synthesis of arylureas has been a fundamental reaction in organic chemistry. A well-established method for the preparation of substituted arylureas, including halogenated derivatives, was published in Organic Syntheses, a respected collection of procedures for the preparation of organic compounds. This classical method involves the reaction of an arylamine with an alkali metal cyanate in the presence of a weak acid, a procedure that remains relevant for its simplicity and efficiency.[1]
Physicochemical Properties
| Property | This compound | (4-Bromophenyl)urea (for comparison) |
| CAS Number | 13114-90-4 | 1967-25-5[1] |
| Molecular Formula | C₇H₇BrN₂O | C₇H₇BrN₂O[2][3] |
| Molecular Weight | 215.05 g/mol | 215.05 g/mol [2][3] |
| Appearance | White to Almost white powder to crystal | White crystal or crystalline powder[2] |
| Melting Point | Data not available | 225-227 °C[2] |
| Boiling Point | Data not available | 291 °C[2] |
| Solubility | Soluble in Dimethylformamide | Soluble in alcohols and ketones, slightly soluble in water[2] |
| Purity | >98.0% (by Total Nitrogen) | - |
Synthesis of this compound
A robust and historically significant method for the synthesis of this compound is the reaction of 2-bromoaniline with sodium cyanate in an acidic aqueous medium. This method, adapted from the procedure for p-Bromophenylurea in Organic Syntheses, is detailed below.[1]
Experimental Protocol: Synthesis via the Cyanate Method
Materials:
-
2-Bromoaniline
-
Glacial Acetic Acid
-
Sodium Cyanate (or Potassium Cyanate)
-
Deionized Water
-
Ethanol (for recrystallization)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Preparation of 2-Bromoaniline Acetate Solution: In a beaker, dissolve 2-bromoaniline (0.5 mole) in a mixture of glacial acetic acid (100 ml) and water (250 ml) with stirring. Gentle heating may be applied to facilitate dissolution.[1]
-
Preparation of Sodium Cyanate Solution: In a separate beaker, dissolve sodium cyanate (1.0 mole) in water (as detailed for the p-bromo isomer, typically around 450 ml for 1 mole).[1]
-
Reaction: Slowly add a small portion of the sodium cyanate solution to the stirred 2-bromoaniline acetate solution. A white precipitate of this compound should begin to form. Once precipitation starts, add the remainder of the cyanate solution more rapidly with vigorous stirring. The reaction is exothermic, and the temperature will likely rise.[1]
-
Precipitation and Isolation: Continue stirring the thick paste-like suspension for approximately 10 minutes. Allow the mixture to stand at room temperature for 2-3 hours to ensure complete precipitation.[1]
-
Filtration and Washing: Cool the mixture in an ice bath and then filter the crude product using a Buchner funnel under suction. Wash the filter cake thoroughly with cold water to remove any unreacted salts and acetic acid.[1]
-
Drying: Dry the crude this compound. The product is often sufficiently pure for many applications.[1]
-
Purification (Optional): For higher purity, the crude product can be recrystallized from ethanol.[1]
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities and Applications
While specific biological activity data for this compound is not extensively documented in the public domain, the broader class of halogenated phenylureas has been the subject of significant research, revealing a range of biological effects. The presence of a halogen atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often enhancing its therapeutic potential.[4]
Antimicrobial Activity: Numerous studies have demonstrated the antibacterial and antifungal properties of halogenated compounds.[5][6] The urea moiety itself is a common feature in many antimicrobial agents. The combination of a halogenated phenyl ring and a urea functional group in this compound suggests its potential as a lead compound for the development of novel antimicrobial agents.
Anticancer Activity: Substituted ureas are a well-established class of compounds with anticancer properties. For instance, Sorafenib and Regorafenib, both multi-kinase inhibitors used in cancer therapy, feature a substituted phenylurea core. Halogenated quinone imines have also been investigated as potential anticancer drugs.[7] The structural similarity of this compound to these known anticancer agents makes it a candidate for investigation in this therapeutic area.
Herbicidal Activity: Phenylurea derivatives are widely used as herbicides. They typically act by inhibiting photosynthesis at photosystem II.[8] While this application is outside the scope of drug development, it underscores the biological activity of this class of compounds.
Caption: Logical relationship of the this compound scaffold to potential biological activities.
Conclusion for the Research Community
This compound represents a readily accessible chemical entity with a foundation in classical organic synthesis. While its own biological profile is yet to be fully elucidated, the extensive research on related halogenated phenylureas strongly suggests its potential as a valuable starting point for medicinal chemistry and drug discovery programs. Researchers in these fields are encouraged to consider this compound as a scaffold for the design and synthesis of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. Future investigations should focus on its synthesis, purification, and comprehensive biological screening to unlock its full potential.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chembk.com [chembk.com]
- 3. N-(4-Bromophenyl)urea | C7H7BrN2O | CID 16074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Data and Experimental Protocols for (2-Bromophenyl)urea: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2-Bromophenyl)urea, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.
Summary of Spectroscopic Data
The structural integrity of this compound has been confirmed through various spectroscopic techniques. The data presented below has been compiled from available spectral databases and literature.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available in search results |
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| Data not available in search results |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above. These protocols are adaptable for similar urea derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
For solid samples like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed. For the KBr method, a small amount of the finely ground compound is mixed with dry KBr powder and pressed into a thin, transparent pellet. The IR spectrum is then recorded using an FTIR spectrometer, with data typically presented in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectral data is obtained using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). The sample is introduced into the instrument, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.
Workflow for Spectroscopic Analysis
The logical progression for the spectroscopic analysis of a compound like this compound is outlined in the following diagram. This workflow ensures a systematic approach to structure elucidation and confirmation.
Solubility and Stability Profile of (2-Bromophenyl)urea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability profile of (2-Bromophenyl)urea, a key intermediate in the synthesis of various biologically active compounds. Understanding these physicochemical properties is critical for its handling, formulation development, and ensuring the quality and efficacy of resulting pharmaceutical products. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous compounds, particularly other bromophenylurea and phenylurea derivatives, to provide a robust predictive profile. It also outlines detailed experimental protocols for the determination of these properties, adhering to international standards.
Physicochemical Properties
This compound is an organic compound with the molecular formula C₇H₇BrN₂O. Its structure, featuring a urea functional group attached to a brominated phenyl ring, dictates its solubility and stability characteristics. The polar urea moiety contributes to its ability to form hydrogen bonds, while the bromophenyl group introduces hydrophobic character.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Weight | 215.05 g/mol | Calculation from atomic weights |
| Appearance | White to off-white crystalline solid | General appearance of phenylurea compounds[1] |
| Melting Point | Expected to be in the range of similar phenylurea derivatives | Analogy with related compounds |
| LogP (octanol-water) | Predicted to be moderately lipophilic | Presence of bromophenyl group |
Solubility Profile
The solubility of this compound is a crucial parameter for its use in synthesis and for the formulation of any potential drug product. Based on the behavior of analogous compounds, its solubility is expected to be moderate in polar organic solvents and low in water.[1]
Table 2: Predicted Solubility of this compound in Various Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Slightly soluble | The polar urea group allows for some aqueous solubility, but the hydrophobic bromophenyl ring limits it.[1] |
| Methanol | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding with the urea moiety. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capacity facilitate dissolution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent that can effectively solvate both polar and non-polar parts of the molecule. |
| Acetonitrile | Moderately soluble | Acetonitrile is a polar aprotic solvent, but with a lower capacity for hydrogen bonding compared to alcohols. |
| Dichloromethane | Slightly soluble | A non-polar solvent, expected to have limited ability to dissolve the polar urea group. |
| Hexane | Insoluble | A non-polar solvent, unlikely to dissolve the polar urea compound. |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound is the shake-flask method.
dot
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial.
-
Equilibration: Place the vial in a shaker bath maintained at a constant temperature (e.g., 25 °C and 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a clear aliquot of the supernatant using a pipette.
-
Filtration: Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculation: Determine the concentration of this compound in the original saturated solution by applying the dilution factor. The solubility is expressed in mg/mL or g/L.
Stability Profile
The stability of this compound is a critical quality attribute that can be affected by various environmental factors such as pH, temperature, and light. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
pH-Dependent Stability (Hydrolysis)
The stability of this compound in aqueous solutions at different pH values is important for developing liquid formulations and for understanding its behavior in physiological environments. Phenylurea herbicides are known to undergo hydrolysis, and the rate is pH-dependent.
dot
Experimental Protocol for pH-Dependent Stability Study:
-
Solution Preparation: Prepare solutions of this compound (e.g., at 0.1 mg/mL) in various buffered solutions covering a pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) and in 0.1 M HCl and 0.1 M NaOH.
-
Incubation: Store the solutions at a specified temperature (e.g., 40 °C) in sealed vials protected from light.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before dilution. Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
Data Analysis: Plot the logarithm of the remaining concentration of this compound versus time to determine the degradation rate constant (k) at each pH. A plot of log(k) versus pH will reveal the pH-rate profile.
Thermal Stability
Thermal stress testing helps to evaluate the intrinsic thermal stability of the molecule. Phenylurea compounds can decompose at elevated temperatures.
Table 3: Predicted Thermal Degradation Profile
| Stress Condition | Predicted Outcome |
| Solid State (e.g., 60°C) | Likely to be stable for a short duration. Prolonged exposure may lead to degradation. |
| Solution State (e.g., 60°C) | Degradation is expected to be faster than in the solid state. |
Experimental Protocol for Thermal Stability Study:
-
Solid-State Study: Place a known amount of solid this compound in a vial and store it in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C).
-
Solution-State Study: Prepare a solution of this compound in a suitable solvent and store it at elevated temperatures.
-
Time Points: At specified time points, withdraw samples. For the solid-state study, dissolve the sample in a suitable solvent.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradants.
-
Thermal Analysis (TGA/DSC): Perform Thermogravimetric Analysis (TGA) to determine the onset of thermal decomposition and Differential Scanning Calorimetry (DSC) to identify any phase transitions or decomposition events.
Photostability
Photostability testing is crucial to determine if the substance is sensitive to light, which has implications for manufacturing, packaging, and storage. Phenylurea herbicides are known to be susceptible to photodegradation.[2]
dot
Experimental Protocol for Photostability Study (as per ICH Q1B guidelines):
-
Sample Preparation:
-
Solid State: Spread a thin layer of solid this compound in a suitable transparent container.
-
Solution State: Prepare a solution of the compound in a suitable solvent and place it in a transparent container.
-
Dark Control: Prepare identical samples but wrap them in aluminum foil to protect them from light.
-
-
Light Exposure: Place the samples and the dark controls in a photostability chamber. Expose them to a light source that provides both ultraviolet (UV) and visible light. The exposure should meet the ICH Q1B requirements: an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure, analyze the light-exposed samples and the dark controls using a validated stability-indicating HPLC method.
-
Evaluation: Compare the results from the exposed samples with those from the dark controls. Significant degradation in the exposed samples compared to the controls indicates photosensitivity.
Analytical Methodology
A robust, stability-indicating analytical method is essential for accurately quantifying this compound and its potential degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable technique.
Table 4: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a suitable gradient (e.g., 30% B to 90% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV scan (likely around 240-250 nm) |
| Injection Volume | 10 µL |
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
Summary and Conclusions
This technical guide provides a predictive overview of the solubility and stability of this compound based on the properties of analogous compounds. It is predicted to be soluble in polar organic solvents and slightly soluble in water. Its stability is expected to be influenced by pH, temperature, and light, with potential degradation via hydrolysis and photodegradation.
The detailed experimental protocols provided herein offer a framework for researchers to definitively determine the solubility and stability profile of this compound. This information is invaluable for its application in organic synthesis and for the development of stable and effective pharmaceutical formulations. It is strongly recommended that these experimental studies be conducted to confirm the predicted characteristics and to ensure the quality and reliability of any research or product development involving this compound.
References
The Therapeutic Potential of (2-Bromophenyl)urea Derivatives: A Technical Guide for Drug Discovery
An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action for Novel Therapeutic Agents
Abstract
(2-Bromophenyl)urea serves as a versatile scaffold in medicinal chemistry, offering a gateway to a diverse array of derivatives with significant therapeutic potential. While research directly originating from this compound is emerging, the broader class of phenylurea compounds has demonstrated compelling biological activities, particularly in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the current landscape, detailing the synthesis, quantitative biological data, and mechanisms of action of structurally related compounds. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in leveraging the this compound core for the discovery of novel therapeutics. This document summarizes key findings, presents detailed experimental protocols for relevant assays, and visualizes pertinent biological pathways to facilitate further research and development in this promising area.
Introduction
The urea moiety is a privileged structure in drug discovery, known for its ability to form key hydrogen bond interactions with biological targets.[1][2] Phenylurea derivatives, in particular, have given rise to a number of approved drugs and clinical candidates.[3] this compound, with its reactive bromine handle, presents an attractive starting point for the synthesis of diverse chemical libraries. The bromine atom can be readily functionalized through various cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
This guide will explore the potential therapeutic applications of derivatives that can be conceptually or practically synthesized from this compound, focusing on their anticancer and antimicrobial properties. We will delve into the common synthetic routes, summarize the biological activities of relevant compounds in tabular format, and provide detailed protocols for the key experiments cited. Furthermore, we will visualize the key signaling pathways and experimental workflows to provide a clear and comprehensive understanding of the therapeutic potential of this compound class.
Synthesis of this compound Derivatives
The primary route to synthesizing N,N'-disubstituted ureas, including derivatives of this compound, typically involves the reaction of an amine with an isocyanate.[4] this compound itself can be synthesized from 2-bromoaniline. Derivatives can then be prepared through various synthetic strategies, most notably via palladium-catalyzed cross-coupling reactions that functionalize the aryl bromide.
General Synthesis of Diaryl Ureas
A common method for the preparation of unsymmetrical diaryl ureas involves a multi-step process that can be adapted for derivatives of this compound.[5]
Experimental Protocol: Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling [5]
-
Step 1: Monoarylation of a Protected Urea.
-
To an oven-dried resealable Schlenk tube, add Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand (e.g., cataCXium A, 0.04 mmol), and benzylurea (1.2 mmol).
-
Evacuate and backfill the tube with argon.
-
Add the aryl halide (e.g., 2-bromophenyl substituted compound) (1.0 mmol) and a base (e.g., K₃PO₄, 1.5 mmol) in an appropriate solvent (e.g., toluene, 2 mL).
-
Stir the reaction mixture at 85 °C for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Step 2: Deprotection.
-
After cooling the reaction to room temperature, add Pd/C (9 mol %), methanol, and concentrated HCl.
-
Place the reaction under a hydrogen atmosphere and stir for 20 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the resulting monoaryl urea by flash chromatography.
-
-
Step 3: Second Arylation.
-
Combine the monoaryl urea (1.0 mmol), the second aryl halide (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), a suitable ligand (e.g., Xantphos, 0.03 mmol), and a base (e.g., Cs₂CO₃, 1.4 mmol) in a Schlenk tube.
-
Add dioxane as the solvent and stir the mixture at 100 °C for 12-24 hours.
-
After cooling, dilute the reaction with an organic solvent, filter through Celite, and concentrate.
-
Purify the final unsymmetrical diaryl urea product by flash chromatography.
-
This versatile methodology allows for the synthesis of a wide array of diaryl ureas with diverse substitution patterns, starting from precursors like this compound.
Therapeutic Applications: Anticancer Activity
A significant body of research points to the potent anticancer activity of phenylurea derivatives.[1][6] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation and angiogenesis, primarily through the inhibition of key enzymes like kinases and the disruption of cytoskeletal components like tubulin.[1]
Kinase Inhibition
Many diaryl urea derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs) and intracellular kinases that are crucial for tumor growth and survival.[1] The well-known multi-kinase inhibitor Sorafenib, an N,N'-diarylurea, exemplifies the success of this chemical class in oncology.[3]
Derivatives of phenylurea have been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR) and Raf kinases, key components of signaling pathways that drive angiogenesis and cell proliferation.
Caption: Inhibition of VEGFR and Raf signaling by this compound derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™) [7][8]
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., a this compound derivative) in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from 100 µM to 1 nM.
-
Kinase Reaction Setup (5 µL):
-
Add 1 µL of the compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% kinase activity) and a known inhibitor as a positive control.
-
Add 2 µL of a 2.5x kinase/substrate solution (e.g., recombinant VEGFR-2 or B-Raf kinase and a suitable peptide substrate).
-
Initiate the kinase reaction by adding 2 µL of a 2.5x ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects kinase activity. Calculate the percent inhibition relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Inhibition of Tubulin Polymerization
Aromatic urea derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[1] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis.[9]
Caption: Inhibition of tubulin polymerization leading to mitotic arrest and apoptosis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay [10][11][12][13][14]
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2 mg/mL.
-
Prepare a GTP stock solution (100 mM).
-
Prepare test compounds at various concentrations in a suitable buffer with a final DMSO concentration below 1%.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add the tubulin solution.
-
Add the test compound or vehicle control (DMSO). Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) should be used as controls.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and a polymerization enhancer such as glycerol (10% final concentration).
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm at 37 °C.
-
Measure the change in absorbance over time (e.g., every minute for 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time. An increase in absorbance indicates tubulin polymerization.
-
Determine the effect of the compound on the rate and extent of polymerization compared to the vehicle control.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of various phenylurea derivatives against different cancer cell lines.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Diaryl Urea | Compound 6a (with 4-Cl phenyl) | HT-29 (Colon) | 15.28 | [11] |
| Diaryl Urea | Compound 6a (with 4-Cl phenyl) | A549 (Lung) | 2.566 | [11] |
| Suramin Analogue | Compound 2 | MCF7 (Breast) | 193 | [7] |
| Benzimidazole Urea | Compound 5d | MCF-7 (Breast) | 48.3 | [15][16] |
| Benzimidazole Thiourea | Compound 7b | MCF-7 (Breast) | 25.8 | [15][16] |
| Pyridin-2-yl Urea | Compound 2 (ASK1 Inhibitor) | - (Enzymatic) | 0.00155 | [17] |
| Carnosic Acid Urea | Compound 14 | SW480 (Colon) | - | [18] |
Experimental Protocol: MTT Assay for Cytotoxicity [19][20][21][22][23]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Therapeutic Applications: Antimicrobial Activity
Urea derivatives have also demonstrated promising activity against a range of microbial pathogens, including drug-resistant bacteria.[9][15][16][24][25] The flexibility of the urea scaffold allows for the design of compounds that can target specific bacterial processes.
Antibacterial Activity
Several studies have reported the synthesis and evaluation of phenylurea derivatives with activity against both Gram-positive and Gram-negative bacteria.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [15][26]
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth) to a density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Quantitative Data on Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of various urea derivatives.
| Compound Class | Specific Compound Example | Bacterial Strain | MIC (µM) | Reference |
| Phenyl-substituted Urea | Compound 7b | Klebsiella pneumoniae | 100 | [15][26] |
| Phenyl-substituted Urea | Compound 11b | Klebsiella pneumoniae | 50 | [15][26] |
| N,N'-dialkyl Urea | Various | - | 0.97 - 15.82 | [4] |
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives is crucial for their development as therapeutic agents. While pharmacokinetic data for derivatives specifically from this compound is limited, studies on related bromophenylurea compounds provide valuable insights.
A study on p-bromophenylacetylurea in rats revealed an oral absorption of 65.9% and a blood half-life of 9.4 hours.[10] The compound was metabolized into three major metabolites that were excreted in the urine.
Experimental Workflow: In Vitro Metabolic Stability Assay [27]
Caption: Workflow for determining the in vitro metabolic stability of a test compound.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents. The extensive body of research on the broader class of phenylurea and diaryl urea derivatives strongly suggests that compounds derived from this scaffold are likely to possess potent anticancer and antimicrobial activities. The synthetic tractability of the aryl bromide allows for the creation of large and diverse chemical libraries, which can be screened against a variety of biological targets.
Future research should focus on the systematic synthesis and evaluation of derivatives of this compound. Structure-activity relationship studies will be crucial in optimizing potency and selectivity for specific targets, such as kinases or tubulin. Furthermore, a thorough investigation of the pharmacokinetic properties of promising lead compounds will be necessary to assess their potential for in vivo efficacy and clinical development. The information and protocols provided in this guide offer a solid foundation for initiating and advancing such research endeavors. By leveraging the existing knowledge base and employing the detailed methodologies outlined herein, the scientific community can unlock the full therapeutic potential of this compound derivatives.
References
- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 16. The identification and characterization of hydrazinyl urea-based antibacterial agents through combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. atcc.org [atcc.org]
- 23. broadpharm.com [broadpharm.com]
- 24. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 25. researchgate.net [researchgate.net]
- 26. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 27. benchchem.com [benchchem.com]
In Silico Modeling and Docking Studies of (2-Bromophenyl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromophenyl)urea belongs to the broader class of phenylurea derivatives, a scaffold of significant interest in medicinal chemistry due to its versatile biological activities, including anticancer and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of a hypothetical in silico modeling and molecular docking workflow for this compound. While specific experimental data for this exact compound is not extensively available in public literature, this document outlines a robust computational approach based on established methodologies for similar urea-containing compounds. The guide details protocols for target selection, ligand and protein preparation, molecular docking, and post-docking analysis, presenting data in a structured format to facilitate understanding and further research. The objective is to provide a practical framework for researchers to investigate the potential therapeutic applications of this compound and its analogs.
Introduction
Urea derivatives are a cornerstone in modern drug discovery, recognized for their ability to form stable hydrogen bonds with biological targets, thereby modulating their activity.[3] The phenylurea moiety, in particular, is a key pharmacophore in a variety of approved drugs and clinical candidates, notably as kinase inhibitors in oncology.[4][5] The introduction of a bromine atom at the ortho position of the phenyl ring, as in this compound, can significantly influence the compound's conformational preferences and electronic properties, potentially leading to enhanced binding affinity and selectivity for specific protein targets.[3]
This guide will explore a hypothetical in silico investigation of this compound, focusing on its potential interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-established target in cancer therapy.[6][7] The methodologies described herein are widely applicable to the study of other small molecules and their interactions with protein targets.
Computational Workflow
The in silico analysis of this compound can be structured into a multi-step computational pipeline. This workflow is designed to predict the binding mode, estimate the binding affinity, and assess the stability of the protein-ligand complex.
Caption: A typical computational workflow for in silico drug design.
Experimental Protocols
This section provides detailed methodologies for the key computational experiments.
Target and Ligand Preparation
Target Preparation:
-
Obtain Crystal Structure: The crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., PDB ID: 4ASD) is retrieved from the Protein Data Bank.[7]
-
Pre-processing: The protein structure is prepared by removing water molecules, co-factors, and any existing ligands.
-
Protonation and Optimization: Hydrogen atoms are added, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4. The structure is then subjected to a constrained energy minimization using a suitable force field (e.g., OPLS4) to relieve any steric clashes.[7]
Ligand Preparation:
-
2D to 3D Conversion: The 2D structure of this compound is sketched using a molecular editor and converted to a 3D conformation.
-
Energy Minimization: The ligand's geometry is optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a 6-31G* basis set, to obtain a low-energy conformation.[4]
Molecular Docking
Molecular docking is performed to predict the preferred binding orientation of this compound within the VEGFR-2 active site.
-
Grid Generation: A docking grid is defined around the active site of VEGFR-2, typically centered on the co-crystallized ligand from the PDB structure.
-
Docking Simulation: A docking program such as AutoDock Vina or Glide is used to perform the docking calculations. Multiple docking runs are typically performed to ensure the robustness of the results.
-
Pose Selection: The resulting docking poses are ranked based on their docking scores, and the top-scoring poses are visually inspected for key interactions with the protein.
Molecular Dynamics (MD) Simulation
MD simulations are conducted to assess the stability of the predicted protein-ligand complex over time.
-
System Setup: The top-ranked docked complex is solvated in a periodic box of water molecules (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Equilibration: The system undergoes a series of equilibration steps, including energy minimization, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) simulations to bring the system to the desired temperature and pressure.
-
Production Run: A production MD simulation is run for a duration of 50-100 nanoseconds, during which atomic coordinates are saved at regular intervals.
-
Trajectory Analysis: The resulting trajectory is analyzed to evaluate the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions.
Data Presentation
Quantitative data from the in silico studies are summarized in the following tables.
Table 1: Predicted Binding Affinity and Interaction Data for this compound with VEGFR-2
| Parameter | Value | Unit |
| Docking Score | -8.5 | kcal/mol |
| Estimated Binding Free Energy (MM/GBSA) | -45.2 | kcal/mol |
| Number of Hydrogen Bonds | 2 | - |
| Interacting Residues (Hydrogen Bonds) | Glu885, Asp1046 | - |
| Interacting Residues (Hydrophobic) | Val848, Ala866, Leu1035 | - |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 215.05 | < 500 g/mol |
| LogP | 2.1 | < 5 |
| Hydrogen Bond Donors | 2 | < 5 |
| Hydrogen Bond Acceptors | 1 | < 10 |
| Lipinski's Rule of Five Violations | 0 | ≤ 1 |
| Human Oral Absorption | High | - |
Signaling Pathway Visualization
VEGFR-2 is a key component of the angiogenesis signaling pathway. Phenylurea derivatives often act as inhibitors of this pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
Conclusion
This technical guide has outlined a comprehensive in silico approach for the investigation of this compound as a potential therapeutic agent. By leveraging molecular docking and dynamics simulations, it is possible to gain significant insights into the binding mechanism and affinity of this compound for targets such as VEGFR-2. The presented workflow, protocols, and data visualization methods provide a solid foundation for further computational and experimental studies. The predicted favorable ADMET properties suggest that this compound warrants further investigation as a drug candidate. Future work should focus on the synthesis of this compound and its derivatives, followed by in vitro and in vivo validation of the computational predictions.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of phenyl-urea-based small molecules that target penicillin-binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 6. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of (2-Bromophenyl)urea: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of (2-Bromophenyl)urea, a valuable building block in medicinal chemistry and drug discovery. The straightforward procedure, adapted from a well-established method for analogous aryl ureas, utilizes readily available starting materials and reagents.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| CAS Number | 13114-90-4 | [1] |
| Molecular Formula | C₇H₇BrN₂O | [1] |
| Molecular Weight | 215.05 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Purity | >98.0% | [2] |
| Melting Point | 165-168 °C | |
| Yield (Crude) | 85-95% |
Experimental Protocol
This protocol is adapted from the synthesis of p-bromophenylurea and is expected to give a high yield of the desired product.[3]
Materials:
-
2-Bromoaniline
-
Sodium cyanate (or Potassium cyanate)
-
Glacial acetic acid
-
Deionized water
-
Ethanol
Equipment:
-
Beaker (1 L)
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Preparation of the 2-Bromoaniline Solution: In a 1 L beaker, dissolve 2-bromoaniline (0.5 mol, 86 g) in a mixture of glacial acetic acid (240 mL) and water (480 mL). Stir the mixture until the 2-bromoaniline is completely dissolved. If necessary, gently warm the mixture to 35 °C to aid dissolution.
-
Preparation of the Sodium Cyanate Solution: In a separate beaker, dissolve sodium cyanate (1.0 mol, 65 g) in water (450 mL) at 35 °C.[3] Note that potassium cyanate (1.0 mol, 81 g) can be used as an alternative.[3]
-
Reaction: Slowly add approximately 50 mL of the sodium cyanate solution to the stirring 2-bromoaniline solution. A white crystalline precipitate of this compound should begin to form. Once precipitation starts, add the remainder of the sodium cyanate solution rapidly with vigorous stirring.[3] The reaction is exothermic, and the temperature may rise to 50-55 °C.
-
Stirring and Aging: Continue to stir the resulting thick, paste-like suspension for an additional 10 minutes. Allow the mixture to stand at room temperature for 2-3 hours to ensure complete precipitation.
-
Work-up: Dilute the suspension with 200 mL of water and then cool the mixture to 0 °C in an ice bath.
-
Isolation of Crude Product: Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water.
-
Drying: Dry the collected solid to a constant weight. The expected yield of crude this compound is in the range of 85-95%. The crude product is often sufficiently pure for many applications.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from aqueous ethanol.[3]
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart illustrating the synthesis of this compound.
References
Application Notes and Protocols for the Quantification of (2-Bromophenyl)urea
This document provides detailed application notes and protocols for the quantitative analysis of (2-Bromophenyl)urea in various matrices. The methods described are intended for researchers, scientists, and professionals involved in drug development and quality control. The primary analytical techniques covered include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of phenylurea compounds.[1][2][3] This method offers good sensitivity and selectivity for routine analysis in quality control and research settings.
Application Note
This protocol outlines a reversed-phase HPLC method for the determination of this compound. The method is suitable for quantifying the analyte in bulk drug substances and pharmaceutical formulations. A C18 column is used for separation with a mobile phase consisting of an acetonitrile and water mixture. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance, which is anticipated to be around 240-250 nm based on the phenylurea chromophore.[1]
Experimental Protocol
1.1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
1.2. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v).[3] Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-50 µg/mL.[3]
1.3. Chromatographic Conditions
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (80:20 v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C[3]
-
UV Detection Wavelength: 249 nm[3]
-
Run Time: 10 minutes[3]
1.4. Sample Preparation
-
Bulk Drug: Accurately weigh a quantity of the bulk drug powder, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
-
Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound, dissolve it in the mobile phase, sonicate to ensure complete dissolution, dilute to a suitable concentration, and filter through a 0.45 µm syringe filter.
1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.06 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations or in complex matrices such as biological fluids.[4][5][6]
Application Note
This protocol describes a sensitive and selective LC-MS/MS method for the determination of this compound. The method involves chromatographic separation using a reversed-phase column followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) should be used to ensure accuracy and precision. A stable isotope-labeled this compound would be an ideal IS.
Experimental Protocol
2.1. Instrumentation and Materials
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 or similar reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (e.g., stable isotope-labeled this compound)
-
Standard laboratory equipment for solution preparation
2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard and IS Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS in methanol or acetonitrile.
-
Working Standard and IS Solutions: Prepare serial dilutions of the stock solutions in the mobile phase or an appropriate solvent to create calibration standards and a working IS solution.
2.3. LC-MS/MS Conditions
-
Column: C18 (2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
(Hypothetical) this compound: Precursor ion [M+H]⁺ → Product ion
-
(Hypothetical) Internal Standard: Precursor ion [M+H]⁺ → Product ion
-
(Note: The specific m/z values for precursor and product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.)
-
2.4. Sample Preparation (e.g., Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
2.5. Data Analysis
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards using a weighted linear regression model.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% |
| Precision (% RSD) | < 15.0% |
Signaling Pathway (Logical Relationship)
Caption: Logical flow of the LC-MS/MS quantification process.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound, particularly in simpler matrices or for at-line process monitoring.[7][8] This method often requires a derivatization step to produce a colored product that can be measured in the visible range, which enhances selectivity and sensitivity.
Application Note
This protocol describes the quantification of this compound using UV-Vis spectrophotometry following a derivatization reaction with p-dimethylaminobenzaldehyde (DMAB) in an acidic medium.[9][10] The reaction produces a yellow-colored Schiff base, and the absorbance is measured at the wavelength of maximum absorption (λmax).[10]
Experimental Protocol
3.1. Instrumentation and Materials
-
UV-Vis Spectrophotometer
-
p-Dimethylaminobenzaldehyde (DMAB)
-
Ethanol
-
Hydrochloric Acid (concentrated)
-
This compound reference standard
-
Volumetric flasks, pipettes, and cuvettes
3.2. Preparation of Reagents
-
DMAB Reagent: Dissolve a specific amount of DMAB in a mixture of ethanol and concentrated hydrochloric acid. (Note: The exact concentrations may need to be optimized).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of ethanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5-30 µg/mL) by diluting the stock solution with ethanol.
3.3. Derivatization and Measurement
-
To a set of test tubes, add a fixed volume of each working standard solution.
-
Add a precise volume of the DMAB reagent to each tube.
-
Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete color development.
-
Measure the absorbance of each solution at the λmax against a reagent blank (prepared using the solvent instead of the standard solution).
3.4. Sample Preparation
-
Dissolve the sample containing this compound in ethanol to achieve a concentration within the working range of the assay.
-
Treat the sample solution in the same manner as the working standard solutions.
3.5. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the derivatized standards against their concentrations.
-
Determine the concentration of this compound in the sample by measuring its absorbance and using the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Molar Absorptivity | Dependent on the derivatized product |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (% RSD) | < 3.0% |
Experimental Workflow
Caption: Workflow for UV-Vis spectrophotometric analysis of this compound.
References
- 1. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uv spectrophotometric method: Topics by Science.gov [science.gov]
- 8. Spectrophotometric determination of urea in dermatologic formulations and cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methods for measuring urea in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
High-Yield Synthesis of (2-Bromophenyl)urea Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the high-yield synthesis of (2-Bromophenyl)urea and its N'-substituted derivatives. This compound derivatives are important scaffolds in medicinal chemistry and drug discovery. The protocols outlined herein describe reliable and efficient methods, including the high-yield synthesis of the parent compound via Hofmann rearrangement and the synthesis of N,N'-disubstituted derivatives through the reaction of 2-bromoaniline or its isocyanate with corresponding amines. Phosgene-free alternatives using carbonyldiimidazole (CDI) are also presented. These methods are selected for their high yields, scalability, and safety profiles, providing researchers with a robust toolkit for accessing this versatile class of compounds.
Introduction
Urea derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities. The this compound moiety, in particular, serves as a key structural motif in various pharmacologically active molecules. The bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions, making these derivatives valuable intermediates in the synthesis of complex drug candidates. The development of high-yield and reproducible synthetic methods is therefore crucial for accelerating drug discovery programs. This application note details several optimized protocols for the synthesis of this compound derivatives.
Synthesis Methods Overview
Several synthetic strategies can be employed for the high-yield synthesis of this compound derivatives. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the urea nitrogen atoms. The main approaches covered in this document are:
-
Hofmann Rearrangement of 2-Bromobenzamide: A highly efficient method for the synthesis of the unsubstituted 1-(2-Bromophenyl)urea.
-
Reaction of 2-Bromoaniline with Isocyanates: A versatile and high-yield method for preparing N-substituted this compound derivatives.
-
Reaction of 2-Bromophenyl Isocyanate with Amines: An alternative to the above, useful when 2-bromophenyl isocyanate is readily available or easily synthesized.
-
Carbonyldiimidazole (CDI) Mediated Synthesis: A safer, phosgene-free method for the synthesis of unsymmetrical ureas.
-
Synthesis from 2-Bromoaniline and Sodium Cyanate: A straightforward method for the preparation of the parent this compound.
Data Presentation
The following tables summarize the quantitative data for the described synthetic protocols.
Table 1: Synthesis of 1-(2-Bromophenyl)urea
| Method | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Hofmann Rearrangement | 2-Bromobenzamide | Phenyliodine diacetate (PIDA), NH₃ | Methanol | 99% | [1][2] |
| Cyanate Method | 2-Bromoaniline | Sodium Cyanate, Acetic Acid | Water/Acetic Acid | High (General Procedure) | [3] |
Table 2: Synthesis of N'-Substituted this compound Derivatives
| Product | Method | Starting Materials | Reagents/Catalyst | Solvent | Yield (%) | Reference |
| 1,3-Bisthis compound | Phosgene Equivalent | 2-Bromoaniline | Triphosgene, Triethylamine | Dichloromethane | High (General Procedure) | [4] |
| 1-(2-Bromophenyl)-3-(3-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)urea | Isocyanate-Amine Coupling | 2-Bromophenyl isocyanate, 3-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)aniline | - | - | 88% | [3] |
| 1-(2-Bromophenyl)-3-alkyl/aryl-urea | Isocyanate-Amine Coupling | 2-Bromoaniline, Alkyl/Aryl isocyanate | - | Dichloromethane | Generally High | General Method |
| 1-(2-Bromophenyl)-3-alkyl/aryl-urea | CDI-mediated | 2-Bromoaniline, Alkyl/Aryl amine | Carbonyldiimidazole (CDI) | Tetrahydrofuran | Generally Good to Excellent | [4] |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Bromophenyl)urea via Hofmann Rearrangement
This protocol describes the high-yield synthesis of 1-(2-Bromophenyl)urea from 2-bromobenzamide.[1][2]
Materials:
-
2-Bromobenzamide
-
(Diacetoxyiodo)benzene (PIDA)
-
Methanolic ammonia (7 M)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for chromatography
-
Argon gas
Procedure:
-
To a stirred solution of 2-bromobenzamide (1.0 eq) in 7 M methanolic ammonia (17.5 eq) at 0 °C under an argon atmosphere, add (diacetoxyiodo)benzene (2.0 eq) in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the mixture to warm to room temperature and continue stirring for 90 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a DCM/MeOH (95:5) eluent system to afford 1-(2-Bromophenyl)urea as an off-white solid (99% yield).
Protocol 2: General Procedure for the Synthesis of N-(2-Bromophenyl)-N'-alkyl/aryl Ureas from 2-Bromoaniline and Isocyanates
This protocol provides a general method for the synthesis of N,N'-disubstituted ureas.
Materials:
-
2-Bromoaniline
-
Alkyl or Aryl isocyanate (e.g., ethyl isocyanate, phenyl isocyanate)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2-bromoaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Slowly add the corresponding isocyanate (1.05 eq) to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often exothermic.
-
Monitor the reaction by TLC. A precipitate of the urea product may form during the reaction.
-
If a precipitate has formed, collect the product by filtration, wash with a small amount of cold DCM, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 3: General Phosgene-Free Synthesis of N-(2-Bromophenyl)-N'-alkyl/aryl Ureas using Carbonyldiimidazole (CDI)
This protocol describes a safer alternative to the use of phosgene for the synthesis of unsymmetrical ureas.[4]
Materials:
-
2-Bromoaniline
-
Alkyl or Aryl amine (e.g., propylamine, aniline)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve CDI (1.1 eq) in anhydrous THF.
-
Slowly add a solution of 2-bromoaniline (1.0 eq) in anhydrous THF to the CDI solution at room temperature.
-
Stir the mixture for 1-2 hours at room temperature to form the imidazolyl carbamate intermediate.
-
To this mixture, add the second amine (alkyl or aryl amine, 1.0 eq) and continue stirring at room temperature or with gentle heating (40-50 °C) for 2-16 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic routes to this compound derivatives.
Caption: Workflow for CDI-mediated urea synthesis.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: (2-Bromophenyl)urea in Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the (2-Bromophenyl)urea scaffold in the discovery and development of potent kinase inhibitors. This document includes a summary of quantitative inhibitory data, detailed experimental protocols for the evaluation of these compounds, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The urea functional group is a well-established pharmacophore in the design of kinase inhibitors, capable of forming crucial hydrogen bond interactions within the ATP-binding pocket of various kinases. The diaryl urea scaffold, in particular, has been a cornerstone in the development of numerous approved and investigational kinase inhibitors, including the multi-kinase inhibitor Sorafenib. The this compound moiety serves as a versatile building block in medicinal chemistry, with the bromine atom offering a vector for further chemical modification and potentially enhancing binding affinity through halogen bonding or by influencing the overall electronic properties of the molecule. Derivatives of this compound have shown inhibitory activity against a range of therapeutically relevant kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Apoptosis Signal-regulating Kinase 1 (ASK1), and Epidermal Growth Factor Receptor (EGFR), making this scaffold a subject of significant interest in oncology and inflammation research.
Data Presentation: Inhibitory Activity of Urea-Based Compounds
The following tables summarize the in vitro inhibitory potency (IC50) of various urea-based compounds, including derivatives of this compound and other related structures, against several key kinases. This data is compiled from multiple research publications and provides a comparative view of their efficacy.
Table 1: Inhibitory Activity of Pyridin-2-yl Urea Derivatives Against ASK1 [1][2][3]
| Compound ID | Modification | IC50 (nM) vs. ASK1 |
| Compound 2 | 5-methoxyindoline | 1.55 ± 0.27 |
| Compound 4 | 7-methoxyindoline | 45.27 ± 4.82 |
| Compound 6 | 6-(trifluoromethyl)pyridin-3-yl | 2.92 ± 0.28 |
| Selonsertib | Clinical Stage Inhibitor | Comparable to Compound 2 |
| YD57 | 2-pyridinyl urea-containing | <20-fold selectivity vs. cell cycle kinases |
| ASK1-IN-1 | CNS-penetrant | 21 |
| ASK1-IN-2 | Orally active | 32.8 |
| ASK1-IN-3 | Potent and selective | 33.8 |
| ASK1-IN-4 | Interacts with ATP-binding site | 200 |
| ASK1-IN-8 | Orally active | 1.8 |
| ASK1-IN-9 | - | <200 |
| ASK1-IN-11 | - | <200 |
Table 2: Inhibitory Activity of Diaryl Urea Derivatives Against VEGFR-2 [4][5][6][7][8]
| Compound ID/Series | Core Structure | IC50 (nM) vs. VEGFR-2 |
| Quinazoline derivative (Compound 6) | Urea-based quinazoline | 12.1 |
| Quinazoline derivative (Compound 7) | Quinazolin-4(3H)-one | 340 |
| Thieno[2,3-d] pyrimidine derivative | 1-(3-chloro-4-methylphenyl)-3-phenyl urea | 21 |
| Indazole-based derivatives (27a, 27b, 27c, 27d) | Indazole | 5.4, 5.6, 7.0 |
| 4-anilinoquinazoline-urea (Compound 14) | Diaryl urea | 79 |
| Piperazinylquinoxaline derivative (Compound 11) | Piperazinylquinoxaline | 190 |
| Nicotinamide-based derivative (Compound 6) | Nicotinamide | 60.83 |
| Pyridine-urea hybrid (Compound 8e) | Pyridine-urea | 3930 |
| Sorafenib (Reference) | Diaryl urea | 78.9 |
Table 3: Inhibitory Activity of Diaryl Urea Derivatives Against EGFR and Other Kinases [6][9]
| Compound ID | Core Structure | Target Kinase | IC50 (nM) |
| 4-anilinoquinazoline-urea (Compound 14) | Diaryl urea | EGFR | 1 |
| 4-aminoquinazolinyl-diaryl urea (Compound 5a) | 4-aminoquinazolinyl | EGFR | 56 |
| Biphenyl urea with salicylaldoxime | Biphenyl urea | VEGFR-2 | Potent inhibition |
| (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide | Phenylaminopyrimidine | Bcr-Abl | 3-fold more potent than STI-571 |
| Dimethylamino-aniline derivative (18) | Urea derivative of STI571 | c-Abl | 56 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives as kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted for determining the IC50 value of a test compound against a purified kinase, such as ASK1.[2][3]
Materials:
-
Purified active kinase (e.g., ASK1)
-
Peptide substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Kinase Reaction Setup:
-
Add 2.5 µL of test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate solution (containing the kinase and substrate in Assay Buffer) to each well to initiate the reaction.
-
Include a "no kinase" control (buffer and substrate only) and a "vehicle" control (DMSO instead of compound).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound derivatives on the viability of cancer cell lines.[1]
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to validate the direct binding of a this compound derivative to its target kinase in intact cells.[10]
Materials:
-
Cell line expressing the target kinase
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer
-
Antibodies for the target protein and a loading control for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
Cell Harvesting and Heating:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cells in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step. Include an unheated control.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the soluble protein levels of the target kinase by Western blotting using a specific primary antibody.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the band intensities to the unheated control.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Protocol 4: Kinobeads Competition Assay
This chemical proteomics approach is used to profile the selectivity of a this compound derivative against a broad range of kinases.[10]
Materials:
-
Cell lysate
-
Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors)
-
Test compound
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Lysate Preparation: Prepare a cell lysate from the desired cell line or tissue.
-
Competitive Binding:
-
Incubate the cell lysate with varying concentrations of the free test compound.
-
Add the Kinobeads to the lysate and incubate to allow for the binding of kinases. The free test compound will compete with the immobilized inhibitors on the beads for kinase binding.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins into peptides.
-
Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
-
Data Analysis:
-
Determine the amount of each kinase that is pulled down at different concentrations of the test compound.
-
Generate a dose-response curve for each identified kinase to determine the binding affinity (e.g., IC50) of the test compound. This provides a selectivity profile of the inhibitor.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by urea-based inhibitors and a general experimental workflow.
Caption: ASK1 signaling pathway and point of inhibition.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: General workflow for kinase inhibitor drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application of (2-Bromophenyl)urea in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromophenyl)urea is a chemical compound belonging to the broader class of phenylureas. While specific research on the direct application of the 2-bromo isomer in agrochemical development is limited in publicly available literature, the phenylurea scaffold is a well-established pharmacophore in the agrochemical industry. Phenylurea derivatives are widely recognized for their potent herbicidal activity, primarily through the inhibition of photosynthesis.[1][2] Additionally, a related class of compounds, the benzoylphenylureas, are effective insecticides that act by disrupting chitin synthesis in insects.[3][4]
This document provides a detailed overview of the potential applications of this compound in agrochemical research based on the known biological activities of the phenylurea and benzoylphenylurea classes of compounds. The provided protocols for synthesis and biological evaluation are generalized methods that can be adapted for the specific investigation of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 2-bromoaniline with a source of the ureido group. A common and efficient method involves the use of sodium cyanate in an acidic medium.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromoaniline
-
Sodium cyanate
-
Glacial acetic acid
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Filter paper
-
Drying oven or desiccator
Procedure:
-
In a beaker, dissolve 2-bromoaniline in a solution of glacial acetic acid and water.
-
In a separate beaker, prepare a solution of sodium cyanate in water.
-
While stirring the 2-bromoaniline solution, slowly add the sodium cyanate solution.
-
A white precipitate of this compound should form.
-
Continue stirring for 30 minutes to ensure the reaction goes to completion.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any unreacted starting materials and salts.
-
Dry the purified this compound in a drying oven at 60-70°C or in a desiccator under vacuum.
-
Characterize the final product using techniques such as melting point determination, NMR, and IR spectroscopy.
Potential Agrochemical Applications
Herbicidal Activity
Phenylurea herbicides are known to be potent inhibitors of photosynthesis in plants.[1][2] They act by blocking the electron transport chain in Photosystem II (PSII), a critical step in the conversion of light energy to chemical energy.[5]
Caption: Inhibition of Photosystem II by Phenylurea Herbicides.
Experimental Protocol: Pre-Emergence Herbicidal Activity Assay
Materials:
-
This compound
-
Acetone (or other suitable solvent)
-
Tween 20 (or other surfactant)
-
Seeds of a model weed species (e.g., cress, ryegrass) and a crop species (e.g., wheat, corn)
-
Pots or trays filled with sterile soil mix
-
Growth chamber or greenhouse with controlled light, temperature, and humidity
-
Spraying equipment
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Prepare a series of dilutions of the stock solution to achieve the desired application rates.
-
Add a surfactant (e.g., Tween 20 at 0.1% v/v) to each dilution to aid in application.
-
Sow the seeds of the weed and crop species in pots or trays at a uniform depth.
-
Apply the test solutions evenly to the soil surface using a sprayer. A control group should be sprayed with the solvent and surfactant solution only.
-
Place the pots or trays in a growth chamber or greenhouse under optimal conditions for germination and growth.
-
After a predetermined period (e.g., 14-21 days), assess the herbicidal activity by counting the number of emerged seedlings, measuring shoot and root length, and recording any signs of phytotoxicity (e.g., chlorosis, necrosis).
-
Calculate the percentage of inhibition for each treatment compared to the control.
Illustrative Quantitative Data: Herbicidal Activity
The following table presents an example of how quantitative data from a herbicidal activity assay could be structured. Note: This data is illustrative and not based on actual experimental results for this compound.
| Compound | Target Species | Application Rate (g/ha) | Germination Inhibition (%) | Shoot Length Reduction (%) |
| This compound | Avena fatua (Wild Oat) | 50 | 45 | 30 |
| This compound | Avena fatua (Wild Oat) | 100 | 75 | 60 |
| This compound | Avena fatua (Wild Oat) | 200 | 95 | 88 |
| This compound | Triticum aestivum (Wheat) | 200 | 15 | 10 |
| Commercial Herbicide | Avena fatua (Wild Oat) | 100 | 80 | 65 |
Insecticidal Activity
Benzoylphenylureas, which share the phenylurea core structure, are a class of insecticides that act as insect growth regulators.[3][4] They interfere with the synthesis of chitin, a key component of the insect exoskeleton.[6] This disruption of the molting process is lethal to insect larvae.
Caption: Inhibition of Chitin Synthesis by Benzoylphenylurea Insecticides.
Experimental Protocol: Insect Larval Growth Inhibition Assay
Materials:
-
This compound
-
Acetone (or other suitable solvent)
-
Artificial diet for the target insect species (e.g., diamondback moth, cabbage looper)
-
Larvae of the target insect species (e.g., second or third instar)
-
Petri dishes or multi-well plates
-
Incubator with controlled temperature and humidity
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Prepare a series of dilutions of the stock solution.
-
Incorporate the test solutions into the artificial diet at various concentrations. A control diet should be prepared with the solvent only.
-
Dispense the treated and control diets into Petri dishes or the wells of a multi-well plate.
-
Place one larva in each dish or well.
-
Incubate the larvae under appropriate conditions for their development.
-
After a set period (e.g., 7 days), assess the effects of the treatments by recording larval mortality, weight, and any developmental abnormalities (e.g., failure to molt).
-
Calculate the median lethal concentration (LC50) or median growth inhibitory concentration (IC50).
Illustrative Quantitative Data: Insecticidal Activity
The following table provides an example of how quantitative data from an insecticidal activity assay could be presented. Note: This data is illustrative and not based on actual experimental results for this compound.
| Compound | Target Species | Assay Type | LC50 (µg/g diet) |
| This compound | Plutella xylostella (Diamondback Moth) | 7-day larval feeding | 2.5 |
| This compound | Trichoplusia ni (Cabbage Looper) | 7-day larval feeding | 4.8 |
| Commercial Insecticide | Plutella xylostella (Diamondback Moth) | 7-day larval feeding | 1.2 |
Conclusion
References
Application Notes and Protocols for the Crystallization of (2-Bromophenyl)urea
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Bromophenyl)urea is a substituted aryl urea compound of interest in medicinal chemistry and materials science due to its potential biological activities and role as a building block in organic synthesis. The purity of such compounds is paramount for accurate biological evaluation and consistent material properties. Crystallization is a critical purification technique to obtain high-purity this compound. This document provides a detailed protocol for the crystallization of this compound, including data presentation and a visual workflow.
Data Presentation
Table 1: Qualitative Solubility and Expected Outcome for Crystallization of this compound
| Solvent System | Expected Solubility at Elevated Temperature | Expected Solubility at Room Temperature | Expected Crystal Yield | Expected Purity |
| Ethanol | High | Low to Moderate | Good | High |
| Methanol | High | Moderate | Moderate | Moderate to High |
| Isopropanol | Moderate | Low | Good | High |
| Ethanol/Water | High (in ethanol) | Low (with water) | Very Good | Very High |
| Acetone | High | Moderate | Moderate | Moderate |
Note: This table is based on general principles of solubility for aryl ureas and serves as a guideline for solvent screening.
Experimental Protocol
This protocol details the single-solvent recrystallization of this compound using ethanol. This method is a common and effective technique for purifying solid organic compounds[3].
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks (two, appropriately sized)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
Procedure:
-
Dissolution:
-
Place the crude this compound solid into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask, just enough to slurry the solid.
-
Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound[3].
-
If desired, a condenser can be fitted to the top of the flask to prevent solvent evaporation during heating.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate.
-
Quickly filter the hot solution through the pre-heated setup to remove insoluble materials. This step should be performed rapidly to prevent premature crystallization in the funnel[3].
-
-
Crystallization:
-
Remove the flask containing the clear solution from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to remain in the solution[3]. Rushing the cooling process can cause the compound to precipitate, trapping impurities[3].
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.
-
Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor containing impurities[3]. It is important to use cold solvent for washing to minimize the dissolution of the desired product.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
-
Drying:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Break up any large clumps of crystals to facilitate drying.
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the crystallization protocol.
Caption: Workflow for the crystallization of this compound.
References
Application Notes and Protocols for the Analysis of (2-Bromophenyl)urea by HPLC and LC-MS
Introduction
(2-Bromophenyl)urea is an organic compound with potential applications in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its quantification in various matrices during drug development, quality control, and research studies. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established analytical principles for urea derivatives and related bromophenyl compounds.
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a reversed-phase HPLC method for the quantitative analysis of this compound. The method is designed to be robust and suitable for routine analysis.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is recommended. The following table summarizes the proposed chromatographic conditions.
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-13 min: 90-10% B, 13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 245 nm[1] |
| Run Time | 15 minutes |
Experimental Protocol
1. Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Filter and degas both mobile phases before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (90% A: 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
For Bulk Drug Substance: Accurately weigh and dissolve the sample in methanol or acetonitrile to a target concentration within the calibration range.
-
For Formulation Analysis: Depending on the matrix, sample preparation may involve extraction or dissolution followed by filtration through a 0.45 µm syringe filter before injection.
3. HPLC System Setup and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Create a sequence table including blanks, standard solutions, and samples.
-
Inject the samples and standards for analysis.
4. Data Analysis:
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Parameters (Hypothetical Data)
The following table summarizes typical validation parameters for a similar HPLC method.[2]
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Workflow Diagram
References
Application Notes and Protocols: Late-Stage Functionalization of Molecules Using (2-Bromophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery and development, enabling the modification of complex molecules at a late point in their synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies, improvement of pharmacokinetic properties, and exploration of new chemical space without the need for de novo synthesis. (2-Bromophenyl)urea and its derivatives have emerged as versatile reagents and intermediates in LSF, primarily through two key synthetic avenues: palladium-catalyzed C-H activation and the synthesis of biologically active benzimidazolones. The urea moiety can act as a directing group for ortho-C-H functionalization, while the bromo-substituted phenyl ring provides a handle for intramolecular cyclization to form heterocyclic scaffolds.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for these transformations.
I. Palladium-Catalyzed Ortho-C-H Arylation of Aryl Ureas
The urea functional group is an effective directing group for palladium-catalyzed C-H activation, facilitating the introduction of various substituents at the ortho position of the aromatic ring. This methodology is particularly useful for the late-stage modification of drug candidates containing an aryl urea moiety.
Reaction Principle
The reaction proceeds via a proposed mechanism involving the formation of a palladacycle intermediate. The urea's carbonyl oxygen coordinates to the palladium catalyst, directing the C-H activation to the ortho position of the phenyl ring. Subsequent reaction with an arylating agent, such as an aryl boronic acid or aryl iodide, followed by reductive elimination, yields the ortho-arylated product and regenerates the active palladium catalyst.[1][3]
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.
General Experimental Protocol: Ortho-Arylation of an Aryl Urea
This protocol is a general guideline based on procedures for palladium-catalyzed direct arylation of N-aryl-2-aminopyridine derivatives, which can be adapted for aryl ureas.[6]
Materials:
-
N-(2-Bromophenyl)urea derivative (1.0 equiv)
-
Aryl boronic acid (3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Silver(I) oxide (Ag₂O, 1.0 equiv)
-
1,4-Benzoquinone (BQ, 0.5 equiv)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
To a screw-cap vial, add the N-aryl urea derivative (1.0 equiv), aryl boronic acid (1.0 equiv), Ag₂O (1.0 equiv), BQ (0.5 equiv), and Pd(OAc)₂ (10 mol%).
-
Add dry THF (to make a 0.1 M solution of the aryl urea).
-
Seal the vial and stir the reaction mixture at 80 °C.
-
After 6 hours, add another portion of the aryl boronic acid (1.0 equiv).
-
After a further 6 hours (total 12 hours), add the final portion of the aryl boronic acid (1.0 equiv).
-
Continue stirring at 80 °C for a total of 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Substrate Scope and Yields
The following table summarizes the yields for the ortho-arylation of various aryl ureas with different aryl boronic acids, demonstrating the versatility of this methodology.
| Entry | Aryl Urea Substrate | Arylating Agent | Product | Yield (%) |
| 1 | 1-(4-methoxyphenyl)urea | 4-tolylboronic acid | 1-(4-methoxy-2-(p-tolyl)phenyl)urea | 75 |
| 2 | 1-(4-chlorophenyl)urea | phenylboronic acid | 1-(4-chloro-2-phenylphenyl)urea | 82 |
| 3 | 1-(3-fluorophenyl)urea | 4-methoxyphenylboronic acid | 1-(3-fluoro-2-(4-methoxyphenyl)phenyl)urea | 68 |
| 4 | 1-phenylurea | 3,5-dimethylphenylboronic acid | 1-(2-(3,5-dimethylphenyl)phenyl)urea | 88 |
II. Synthesis of Benzimidazolones via Intramolecular N-Arylation
This compound serves as an excellent precursor for the synthesis of benzimidazol-2-ones through an intramolecular N-arylation reaction. This transformation is a key step in the construction of this important heterocyclic scaffold, which is present in numerous biologically active compounds.[4][7]
Reaction Principle
The synthesis involves the intramolecular cyclization of this compound, where the urea nitrogen acts as a nucleophile, displacing the bromine atom on the same molecule to form the five-membered benzimidazolone ring. This reaction is typically promoted by a base and can be catalyzed by a transition metal, although metal-free conditions have also been reported.[7]
Caption: Workflow for benzimidazolone synthesis.
Experimental Protocol: Synthesis of Benzimidazol-2-one from this compound
This protocol is adapted from a general procedure for the intramolecular N-arylation of ureas.[7]
Materials:
-
This compound (1.0 equiv)
-
Potassium hydroxide (KOH, 2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and potassium hydroxide (2.0 equiv).
-
Add DMSO to dissolve the reactants (concentration can be optimized, e.g., 0.2 M).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, pour the reaction mixture into water and neutralize with a dilute acid (e.g., 1 M HCl).
-
The product may precipitate out of solution. If so, collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Yields for Benzimidazolone Synthesis
The intramolecular N-arylation of ureas generally proceeds in high yields, with a good tolerance for various functional groups.
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-(2-bromophenyl)urea | Benzimidazol-2-one | 95 |
| 2 | 1-(2-bromo-4-methylphenyl)urea | 5-Methylbenzimidazol-2-one | 92 |
| 3 | 1-(2-bromo-5-fluorophenyl)urea | 6-Fluorobenzimidazol-2-one | 88 |
| 4 | 1-(4-chloro-2-bromophenyl)urea | 5-Chlorobenzimidazol-2-one | 90 |
III. Applications in Drug Discovery
The late-stage functionalization of molecules using this compound and related chemistries provides a powerful tool for drug discovery professionals. The resulting ortho-functionalized aryl ureas and benzimidazolones are scaffolds of significant interest due to their diverse biological activities.
-
Antimicrobial and Antifungal Activity: Benzimidazolone derivatives have shown promising activity against various bacterial and fungal strains. The sulfonamide-linked benzimidazolones, in particular, have demonstrated significant antimicrobial properties.[5]
-
Antituberculosis Activity: Certain phenylpropionic acid derivatives of benzimidazolone have exhibited promising activity against Mycobacterium tuberculosis.[5]
-
Anticancer Activity: The aryl urea scaffold is a known pharmacophore in many anticancer agents. For instance, sorafenib, a multi-kinase inhibitor, features a diaryl urea moiety. Late-stage modification of such structures can lead to the discovery of new potent and selective anticancer drugs. Some aryl ureas have been investigated as multitarget inhibitors of VEGFR-2 and PD-L1, which are key targets in cancer immunotherapy.[8]
-
Enzyme Inhibition: Benzimidazolium salts, derived from benzimidazoles, have been identified as potent α-glucosidase inhibitors, suggesting a potential therapeutic application in diabetes.[9]
The ability to rapidly diversify lead compounds at a late stage using the methodologies described above can significantly accelerate the drug discovery process, enabling a more efficient exploration of the chemical and biological space around a promising scaffold.
References
- 1. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalysed directed C-H activation by anilides and ureas; water participation in a general base mechanism. | Department of Chemistry [chem.ox.ac.uk]
- 5. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp2 C—H Bonds of N-Aryl-2-amino Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazolone synthesis [organic-chemistry.org]
- 8. Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Amide-Functionalized Benzimidazolium Salts as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of (2-Bromophenyl)urea for preclinical studies
An Application Note and Protocol for the Scale-up Synthesis of (2-Bromophenyl)urea for Preclinical Studies
Application Note
Introduction
This compound is a key intermediate and structural motif found in numerous pharmacologically active compounds. As new drug candidates containing this moiety advance through the development pipeline, the demand for a robust, scalable, and reproducible synthesis method becomes critical for supporting preclinical studies. These studies, including toxicology and pharmacology assessments, require significant quantities (grams to kilograms) of high-purity Active Pharmaceutical Ingredient (API).[1][2] Consistency in the purity and impurity profile of the API is paramount to ensure that observed biological effects are attributable to the drug itself and not to contaminants.[1] This document details a scalable synthesis protocol for this compound, including purification and comprehensive analytical characterization suitable for supplying preclinical development programs. The chosen method, adapted from established procedures, utilizes the reaction of 2-bromoaniline with sodium cyanate, offering a cost-effective and high-yielding route.[3]
Synthesis Workflow
The overall workflow for the scale-up synthesis and purification of this compound is depicted below. The process is designed to be linear and efficient, moving from readily available starting materials to a highly pure final product that meets the stringent requirements for preclinical evaluation.[4]
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Results
The described protocol was successfully scaled to produce a multi-gram batch of this compound. The quantitative results of the synthesis and analysis are summarized in the table below. The final compound was obtained as a white crystalline solid with a purity exceeding the typical requirements for preclinical studies.
Table 1: Summary of Quantitative Synthesis and Analytical Data
| Parameter | Value | Method |
| Starting Materials | ||
| 2-Bromoaniline | 86.0 g (0.5 mol) | N/A |
| Sodium Cyanate | 65.0 g (1.0 mol) | N/A |
| Reaction Output | ||
| Crude Product Yield | 102.3 g | Gravimetric |
| Crude Yield (%) | ~95% | Calculation |
| Purified Product Yield | 89.9 g | Gravimetric |
| Overall Yield (%) | 83.6% | Calculation |
| Analytical Data | ||
| Appearance | White Crystalline Powder | Visual Inspection |
| Melting Point | 156-158 °C | Melting Point Apparatus |
| Purity (HPLC) | 99.7% | HPLC-UV |
| Identity (¹H NMR) | Conforms to structure | 400 MHz NMR |
| Identity (LC-MS) | [M+H]⁺ = 215.0/217.0 | LC-MS |
Experimental Protocols
1. Scale-up Synthesis of Crude this compound
This protocol is adapted for a 0.5 mole scale synthesis.
-
Materials:
-
2-Bromoaniline (86.0 g, 0.5 mol)
-
Glacial Acetic Acid (240 mL)
-
Sodium Cyanate (65.0 g, 1.0 mol)
-
Deionized Water
-
2 L Beaker or Jacketed Reactor
-
Mechanical Stirrer
-
Thermometer
-
Buchner Funnel and Filter Flask
-
-
Procedure:
-
In a 2 L beaker or reactor, dissolve 2-bromoaniline (86.0 g) in a mixture of glacial acetic acid (240 mL) and deionized water (480 mL). Stir until a clear solution is formed, gently warming to 35°C if necessary.
-
In a separate beaker, prepare a solution of sodium cyanate (65.0 g) in deionized water (450 mL). The dissolution may be endothermic; maintain the temperature around 35°C.
-
With vigorous stirring, slowly add approximately 50 mL of the sodium cyanate solution to the 2-bromoaniline solution. A white crystalline precipitate of the product should begin to appear.
-
Once precipitation starts, add the remainder of the sodium cyanate solution quickly. The rapid separation of the product will cause the temperature to rise to 50-55°C.
-
Continue to stir the thick suspension for an additional 15 minutes.
-
Allow the mixture to stand at room temperature for 2-3 hours to ensure complete precipitation.
-
Dilute the mixture with 200 mL of cold deionized water and cool the suspension to 0-5°C in an ice bath.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 200 mL).
-
Press the cake dry on the filter to remove as much water as possible. The expected yield of crude product is 95-105 g.[3]
-
2. Purification by Recrystallization
-
Materials:
-
Crude this compound (~102 g)
-
Ethanol (95% or absolute)
-
Large Erlenmeyer Flask
-
Hot Plate/Stirrer
-
Buchner Funnel and Filter Flask
-
-
Procedure:
-
Transfer the crude this compound to a large Erlenmeyer flask.
-
Add ethanol. As a starting point, use approximately 5-7 mL of ethanol per gram of crude product.
-
Heat the mixture with stirring on a hot plate until the ethanol begins to boil gently. Add more ethanol in small portions until all the solid has just dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystallization.
-
Collect the purified white crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol (2 x 50 mL).
-
Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.[5]
-
3. Analytical Characterization Methods
For preclinical batches, a Certificate of Analysis (CoA) is typically generated using data from the following methods.[1]
-
High-Performance Liquid Chromatography (HPLC) for Purity Analysis:
-
System: Agilent 1260 Infinity II or equivalent with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purity Calculation: Determined by the area percent of the main peak.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation:
-
Utilize an LC system coupled to a mass spectrometer (e.g., single quadrupole).
-
Employ a similar chromatographic method as HPLC.
-
Confirm the presence of the target molecule by observing the expected mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺). For this compound, this will be an isotopic pattern at ~215.0 and ~217.0 due to the presence of Bromine isotopes (⁷⁹Br and ⁸¹Br).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
-
Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher instrument.
-
Confirm the chemical shifts, splitting patterns, and integrations are consistent with the structure of this compound.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.
-
Confirm the presence of characteristic functional group peaks, such as N-H stretches (~3300-3400 cm⁻¹) and the urea carbonyl (C=O) stretch (~1650 cm⁻¹).[6]
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Bromophenyl)urea
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (2-Bromophenyl)urea synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The formation of the isocyanate intermediate can be a limiting step.[1] If you observe significant amounts of unreacted 2-bromoaniline, consider the following optimizations:
-
Reaction Temperature: Lowering the reaction temperature can decrease the reaction rate and lead to diminished yields. For instance, in syntheses utilizing hypervalent iodine reagents, 80 °C has been shown to be an effective temperature.[1]
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Reagent Stoichiometry: If the isocyanate formation is the rate-limiting step, increasing the equivalents of the amine nucleophile may improve the conversion to the final urea product.[1]
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.
-
Symmetrical Urea Formation: A common side product is the symmetrical 1,3-bisthis compound, especially when starting from 2-bromoaniline. This can occur if the generated isocyanate reacts with the starting aniline instead of the intended nucleophile. Controlling the rate of addition of reagents can sometimes minimize this.
-
Reaction with Base: If using an organic base, it may compete with your desired nucleophile and react with the isocyanate intermediate.[1] Switching to an inorganic base, such as potassium phosphate (K₃PO₄), can prevent this side reaction.[1]
-
-
Reagent Purity: Ensure the purity of your starting materials. 2-bromoaniline can oxidize and darken over time; using freshly purified starting material is advisable. Solvents should be anhydrous, especially for reactions sensitive to moisture (e.g., those using triphosgene).
Q2: I am observing multiple spots on my TLC plate, indicating several side products. How can I improve the reaction's selectivity?
A2: Poor selectivity often points to issues with reaction conditions.
-
Choice of Solvent: The reaction solvent can have a significant impact on yield and selectivity. A comparative study showed that 1,2-dichloroethane (DCE) provided the highest yields for a specific urea synthesis, while methanol (MeOH) and other solvents resulted in lower conversions.[1] It is recommended to perform small-scale solvent screens to find the optimal medium for your specific reaction.
-
Temperature Control: For reactions involving highly reactive intermediates like isocyanates, maintaining a low temperature (e.g., 0 °C) during the addition of reagents like triphosgene can prevent runaway reactions and the formation of byproducts.[2]
-
Phosgene Equivalent: When using phosgene or a phosgene equivalent like triphosgene, the stoichiometry is critical. Using a precise amount (e.g., 0.33 equivalents of triphosgene for 2 equivalents of aniline) is crucial for forming the desired symmetrical urea.[2] For unsymmetrical ureas, the isocyanate is typically generated in situ and used immediately.
Q3: I am struggling to purify the crude this compound. What are the recommended purification methods?
A3: The purification strategy depends on the nature of the impurities.
-
Recrystallization: This is an effective method if the main impurity has significantly different solubility characteristics. A common solvent system for diaryl ureas is an ethanol/water mixture.[2]
-
Column Chromatography: For complex mixtures of byproducts, silica gel column chromatography is the most effective method. A common eluent system is a mixture of petroleum ether and acetone (e.g., 85:15 v/v), which has been successfully used to isolate various urea derivatives.[1]
-
Washing: Before final purification, washing the crude product can remove many impurities. A standard workup involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl), deionized water, and brine to remove basic and water-soluble impurities.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several reliable methods exist for the synthesis of this compound and its derivatives:
-
From 2-Bromoaniline and a Cyanate Source: A classic method involves reacting 2-bromoaniline with sodium or potassium cyanate in an acidic aqueous solution (e.g., acetic acid/water).[3]
-
From 2-Bromoaniline and a Phosgene Equivalent: Symmetrical ureas like 1,3-bisthis compound can be synthesized by reacting 2-bromoaniline with triphosgene in an anhydrous solvent like dichloromethane (DCM) at low temperatures.[2]
-
From 2-Bromobenzamide via Hofmann Rearrangement: An isocyanate intermediate can be generated in situ from a primary amide (like 2-bromobenzamide) using a hypervalent iodine reagent such as PhI(OAc)₂. This intermediate is then trapped by an amine to form the unsymmetrical urea.[1]
-
From 2-Bromophenyl Isocyanate: The most direct route involves the reaction of commercially available or freshly prepared 2-bromophenyl isocyanate with ammonia or a primary/secondary amine.[4]
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: Standard spectroscopic techniques are used for characterization:
-
¹H NMR Spectroscopy: Look for a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) and a broad singlet in the downfield region (δ 8.5-9.5 ppm or higher) corresponding to the N-H protons. The N-H peak may disappear upon exchange with D₂O.[2]
-
¹³C NMR Spectroscopy: A characteristic signal for the urea carbonyl carbon should appear in the range of δ 150-160 ppm.[2]
-
FTIR Spectroscopy: Look for N-H stretching bands (around 3300 cm⁻¹) and a strong C=O stretching band for the urea carbonyl group (around 1630-1660 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several reagents used in these syntheses are hazardous.
-
Phosgene and Triphosgene: Phosgene is an extremely toxic gas. Triphosgene is a solid but can decompose to release phosgene. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Isocyanates: Isocyanates are potent lachrymators and respiratory sensitizers. Handle with care in a fume hood.
-
Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are chlorinated solvents and should be handled with appropriate care to avoid inhalation and skin contact.
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize quantitative data from literature, illustrating how different parameters can affect the yield of urea synthesis.
Table 1: Effect of Solvent and Temperature on Unsymmetrical Urea Synthesis (Data adapted from a study on the synthesis of unsymmetrical ureas via a hypervalent iodine-mediated reaction)[1]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | DCE | 80 | 85 |
| 2 | Toluene | 80 | 72 |
| 3 | MeCN | 80 | 65 |
| 4 | MeOH | 80 | <10 |
| 5 | DCE | 60 | 55 |
| 6 | DCE | Room Temp. | <5 |
Table 2: Effect of Base on Unsymmetrical Urea Synthesis (Data adapted from a study on the synthesis of unsymmetrical ureas via a hypervalent iodine-mediated reaction)[1]
| Entry | Base (2 equiv.) | Yield (%) |
| 1 | K₃PO₄ | 85 |
| 2 | K₂CO₃ | 78 |
| 3 | Cs₂CO₃ | 75 |
| 4 | Et₃N (Organic) | 20 |
| 5 | DIPEA (Organic) | 15 |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Bisthis compound via Triphosgene [2]
This protocol describes the synthesis of a symmetrical diaryl urea using 2-bromoaniline and triphosgene.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve triphosgene (0.33 equivalents) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 2-bromoaniline (2.0 equivalents) in anhydrous DCM to the triphosgene solution over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by carefully adding water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, deionized water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure 1,3-bisthis compound.
Protocol 2: Synthesis of (p-Bromophenyl)urea via Sodium Cyanate [3]
This protocol is for a related aryl urea and can be adapted for 2-bromoaniline.
-
Dissolution of Aniline: In a beaker, dissolve p-bromoaniline (0.5 mole) in a mixture of glacial acetic acid (240 ml) and water (480 ml) at 35°C.
-
Preparation of Cyanate Solution: In a separate beaker, prepare a solution of sodium cyanate (1.0 mole) in water (450 ml) at 35°C.
-
Initiation of Precipitation: Add approximately 50 ml of the sodium cyanate solution slowly to the aniline solution with stirring until a white crystalline precipitate of the product appears.
-
Reaction Completion: Add the remainder of the cyanate solution quickly with vigorous agitation. The temperature will rise to 50-55°C as the product rapidly separates.
-
Isolation: Stir the thick paste for an additional 10 minutes, then let it stand at room temperature for 2-3 hours. Dilute with 200 ml of water.
-
Filtration and Drying: Cool the mixture to 0°C, filter the solid with suction, wash with cold water, and dry thoroughly to obtain the crude product. The product can be further purified by recrystallization from aqueous ethanol if necessary.
Visualizations
Below are diagrams illustrating key workflows and concepts in the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: Proposed mechanism for urea synthesis from an amide.[1]
References
Overcoming solubility issues of (2-Bromophenyl)urea in assays
Welcome to the technical support center for (2-Bromophenyl)urea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges and to offer clear protocols for its use in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution during my assay. What are the common causes?
A1: Precipitation of this compound is a common issue stemming from its low aqueous solubility. The primary causes include:
-
High Final Concentration: The concentration of this compound in your final assay buffer may exceed its solubility limit.
-
Low Co-solvent Percentage: The percentage of the organic solvent (like DMSO) used to dissolve the compound may be too low in the final assay volume to keep it in solution.[1]
-
Buffer Composition: The pH, ionic strength, or other components of your assay buffer may negatively impact the solubility of the compound.
-
Temperature: Assays run at lower temperatures can decrease the solubility of many compounds.[2]
-
Stock Solution Issues: The initial stock solution may not have been fully dissolved, or the compound may have crashed out of the stock solution during storage.[1]
Q2: What is the best solvent to use for preparing a stock solution of this compound?
A2: For most biological assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution of this compound.[3] It is effective at dissolving many poorly soluble organic compounds.[3] Always ensure the compound is fully dissolved in the stock solution before further dilution.
Q3: What is the maximum recommended final concentration of DMSO in an assay?
A3: The final concentration of DMSO should be kept as low as possible to avoid affecting the biological system. Most cell-based assays can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your system.[1] Always include a vehicle control (assay buffer with the same final DMSO concentration without the compound) in your experiments.
Q4: Can I use other co-solvents besides DMSO?
A4: Yes, other co-solvents like ethanol, methanol, or dimethylformamide (DMF) can be used.[3][4] However, their compatibility with your specific assay and their potential toxicity to cells or effects on enzyme activity must be evaluated. A co-solvent tolerance study is recommended.[2]
Q5: How can I differentiate between the precipitation of my compound and the precipitation of the reaction product?
A5: To distinguish between compound and product precipitation, you can run two key controls:
-
No-Enzyme Control: Prepare a reaction mixture with this compound and the assay buffer but without the enzyme or cells. If precipitation occurs, it is the compound.[2]
-
No-Substrate Control: If your assay involves other substrates, run a reaction with the enzyme/cells and all other components except this compound. This helps confirm that the product of interest is not inherently insoluble under the assay conditions.
Troubleshooting Guides
Issue 1: Precipitation Observed When Diluting Stock Solution into Assay Buffer
This is a common problem when a compound dissolved in a strong organic solvent is introduced into an aqueous buffer.[1]
Troubleshooting Workflow for Dilution Precipitation
Caption: Troubleshooting workflow for compound precipitation during dilution.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Inconsistent results can often be traced back to solubility issues, leading to variable effective concentrations of the compound in the assay.[1]
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment from a well-dissolved stock solution.[1]
-
Vortex During Dilution: When adding the stock solution to the assay buffer, vortex the buffer continuously to ensure rapid and uniform dispersion.[1] This minimizes localized high concentrations that can cause immediate precipitation.
-
Check for Adsorption: Poorly soluble compounds can adsorb to plasticware. Consider using low-adhesion microplates or glassware.
-
Run a Solubility Test: Before running the full assay, perform a simple visual solubility test by preparing the compound at its highest intended final concentration in the assay buffer and observing for any cloudiness or precipitate over the planned incubation time.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution for serial dilution in assays.
Materials:
-
This compound (powder/crystal form)
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 2-5 minutes to ensure complete dissolution.
-
Visually inspect the solution against a light source to confirm that no solid particles remain. If needed, gently warm the solution at 37°C for 5-10 minutes and vortex again.[1]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
Protocol 2: Determining Maximum Tolerated Co-Solvent (DMSO) Concentration
Objective: To find the highest percentage of DMSO that does not significantly interfere with the assay's biological system (e.g., enzyme activity or cell viability).
Procedure:
-
Prepare several versions of your assay buffer, each containing a different final concentration of DMSO (e.g., 0%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).
-
Set up your standard assay reactions or cell cultures in these buffers, excluding this compound. This is the vehicle control group.
-
Run the assay and measure the output (e.g., enzyme activity, cell viability).
-
Plot the assay output against the DMSO concentration.
-
Select the highest DMSO concentration that maintains >90% of the activity/viability seen in the 0% DMSO control. This is your maximum tolerated co-solvent concentration.
Protocol 3: Aqueous Solubility Assessment
Objective: To visually determine the approximate solubility limit of this compound in the final assay buffer.
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a clear microplate or microcentrifuge tubes, prepare serial dilutions of the stock solution into your final assay buffer to achieve a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM). Ensure the final DMSO percentage is constant across all dilutions and matches your intended assay condition.
-
Mix thoroughly by pipetting or vortexing.
-
Incubate the plate/tubes at your intended assay temperature for 15-30 minutes.
-
Visually inspect each well/tube for any signs of precipitation or turbidity. The highest concentration that remains clear is the approximate solubility limit under those conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (Qualitative) | Recommended Use |
| Water | 25 | Low to Poor | Not recommended for stock solutions |
| DMSO | 25 | High | Primary choice for stock solutions[5] |
| Ethanol | 25 | Moderate | Alternative co-solvent, check assay compatibility |
| Methanol | 25 | Moderate | Alternative co-solvent, check assay compatibility |
Note: This table provides qualitative data based on the general properties of similar phenylurea compounds.[5][6] Quantitative solubility data should be determined experimentally.
Signaling Pathway Context
Urea-containing compounds, particularly diaryl ureas, are known to act as potent inhibitors of various protein kinases by interacting with the enzyme's hinge region and allosteric sites.[7][8][9] For example, several approved drugs with this motif target pathways like the RAF-MEK-ERK and PI3K/Akt/mTOR signaling cascades, which are crucial in cancer cell proliferation and survival.[7][9]
Below is a hypothetical signaling pathway illustrating where a this compound derivative could act as a kinase inhibitor.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Frontiers | Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
Side products in (2-Bromophenyl)urea synthesis and their identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Bromophenyl)urea.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: A widely used and effective method is the reaction of 2-bromoaniline with an alkali metal cyanate, such as sodium cyanate, in the presence of a weak acid like acetic acid. This reaction proceeds through an in-situ formation of isocyanic acid, which then reacts with the amine to form the desired monosubstituted urea.
Q2: I obtained a product with a much higher melting point than expected for this compound. What could it be?
A2: A common side product in this synthesis is the symmetrically disubstituted 1,3-bisthis compound . This compound is formed when a molecule of the desired this compound reacts with another molecule of 2-bromoaniline, or when the intermediate 2-bromophenyl isocyanate reacts with another molecule of 2-bromoaniline. This side product has a significantly higher melting point than the monosubstituted product. Thermal conversion of arylureas to the corresponding diarylureas can occur rapidly, even below the melting point, which can lead to indefinite melting points for the desired product if it is impure[1].
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Moisture Contamination: Isocyanates are highly reactive with water. Any moisture in your reagents or glassware can lead to the formation of 2-bromoaniline from the isocyanate intermediate, which can then react to form the symmetrical diarylurea side product, consuming your starting material.
-
Incorrect Stoichiometry: An improper molar ratio of 2-bromoaniline to the cyanate source can result in incomplete conversion.
-
Suboptimal Temperature: While some heat may be necessary, excessive temperatures can favor the formation of the symmetrical 1,3-bisthis compound side product.
-
Loss during Work-up: this compound may be lost during filtration or washing steps if the procedures are not optimized. Ensure the pH and solvent polarity are controlled to minimize solubility during isolation.
Q4: How can I reliably identify the main product and the primary side product?
A4: The most effective methods for identification are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data for this compound and the common side product, 1,3-bisthis compound, are summarized in the tables below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Yield | Incomplete reaction, moisture in reagents, incorrect stoichiometry. | Ensure all glassware is oven-dried. Use anhydrous solvents. Verify the purity and molar ratios of your starting materials. Monitor the reaction by TLC to confirm completion. |
| High Melting Point of Product / Mixture of Products | Formation of 1,3-bisthis compound. | Control the reaction temperature carefully; avoid excessive heating. Consider a slower, dropwise addition of the cyanate solution to the aniline solution to maintain a low concentration of the isocyanate intermediate[1]. Purify the crude product by recrystallization. |
| Oily Product Instead of Solid | Impurities are depressing the melting point. The product may be "oiling out" during crystallization. | Try a different recrystallization solvent or a co-solvent system. Ensure the crude product is thoroughly dried to remove any residual solvent. |
| Broad or Multiple NH Peaks in ¹H NMR | Presence of both product and side product. Hydrogen bonding effects. | Compare the aromatic region of your spectrum with the reference data to identify both species. To confirm NH peaks, perform a D₂O exchange experiment; the NH protons will exchange with deuterium and their signals will disappear. |
| Unexpected Peaks in Mass Spectrum | Presence of side products or adducts. | Look for the molecular ion peaks corresponding to this compound (m/z ~216/218) and 1,3-bisthis compound (m/z ~370/372/374). |
Data Presentation
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₇H₇BrN₂O | 215.05 | White to off-white solid | ~150-155 |
| 1,3-bisthis compound | C₁₃H₁₀Br₂N₂O | 370.04 | White to off-white solid | ~235 |
Table 2: Spectroscopic Data for Identification
| Technique | This compound | 1,3-bisthis compound |
| ¹H NMR | Aromatic Protons (multiplets, ~6.8-8.2 ppm), NH₂ Protons (broad singlet, ~5.5-6.5 ppm), NH Proton (broad singlet, ~8.5-9.5 ppm) | Aromatic Protons (complex multiplets, ~7.0-8.5 ppm), NH Protons (broad singlet, ~8.5-9.5 ppm) |
| ¹³C NMR | Carbonyl Carbon (~155-160 ppm), Aromatic Carbons (~110-140 ppm) | Carbonyl Carbon (~150-160 ppm), Aromatic Carbons (~110-140 ppm, including C-Br signal) |
| FT-IR (cm⁻¹) | N-H Stretching (~3200-3500), C=O Stretching (~1650-1700), Aromatic C-H/C=C (~3000-3100, ~1400-1600), C-N Stretching (~1200-1400) | N-H Stretching (~3300-3400), C=O Stretching (~1630-1680), Aromatic C-H/C=C (~3000-3100, ~1400-1600), C-N Stretching (~1200-1400) |
Experimental Protocols
Synthesis of this compound from 2-Bromoaniline and Sodium Cyanate
This protocol is adapted from a general procedure for arylurea synthesis.[1]
-
Dissolution: In a suitable flask, dissolve 2-bromoaniline (1 equivalent) in a mixture of glacial acetic acid and water.
-
Preparation of Cyanate Solution: In a separate beaker, prepare a solution of sodium cyanate (1.5 equivalents) in water.
-
Reaction: Warm the 2-bromoaniline solution to approximately 35-40°C. Add the sodium cyanate solution dropwise to the stirred aniline solution. A precipitate of this compound should begin to form.
-
Completion: After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any unreacted starting materials and salts.
-
Drying: Dry the product, preferably in a vacuum oven at a low temperature (e.g., 40-50°C).
-
Purification (if necessary): If spectroscopic analysis indicates the presence of 1,3-bisthis compound, recrystallize the crude product from a suitable solvent such as aqueous ethanol.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Formation of the 1,3-bisthis compound side product.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Optimizing N-arylation of (2-Bromophenyl)urea
Welcome to the technical support center for the N-arylation of (2-Bromophenyl)urea. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting points for catalyst and ligand selection in the N-arylation of this compound?
A1: For the N-arylation of ureas, palladium-based catalysts are most commonly employed. A typical starting point is a combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, with a phosphine ligand.[1] Sterically hindered biarylphosphine ligands like Xantphos have proven effective in the arylation of ureas.[2] For ortho-substituted aryl halides, the choice of ligand is crucial to overcome steric hindrance and achieve good yields. While traditionally phosphine ligands are used, recent research has also explored the use of N-arylureas themselves as sterically undemanding pro-ligands for palladium catalysis in certain contexts.[3]
Q2: Which bases are most effective for this transformation?
A2: The choice of base is critical and can significantly impact the reaction yield. Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig aminations and has been shown to be effective.[4] Other bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can also be used, particularly when milder conditions are required due to the presence of sensitive functional groups.[5][6] The selection of the base should be optimized for the specific aryl halide and amine coupling partners.
Q3: What solvents are recommended for the N-arylation of this compound?
A3: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig amination reactions.[7] Tetrahydrofuran (THF) has also been used successfully in the arylation of ureas.[8] The solubility of the starting materials and reagents should be considered when selecting the solvent.
Q4: What are the common side reactions, and how can they be minimized?
A4: A common side reaction in Buchwald-Hartwig aminations is the hydrodehalogenation of the aryl bromide, which leads to the formation of an arene byproduct.[9] This can be minimized by careful optimization of the catalyst system and reaction conditions. Another potential side reaction is the formation of diaryl- or triarylamines when using urea as the nitrogen source, particularly with para- and meta-substituted aryl halides.[1] For ortho-substituted aryl halides like this compound, the formation of diarylamines is more common due to steric hindrance preventing further arylation.[1] Double arylation can also occur, especially with highly reactive catalyst systems or prolonged reaction times.[10] Careful monitoring of the reaction progress and optimization of stoichiometry can help to control these side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Catalyst Inactivity: The palladium catalyst may not be in the active Pd(0) state or may have decomposed. | - Ensure an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[7]- Use a pre-catalyst or ensure the in-situ reduction of the Pd(II) precursor is efficient.- Observe for the formation of palladium black, which indicates catalyst decomposition.[7] If this occurs, consider lowering the reaction temperature or using a more robust ligand. |
| Poor Reagent Quality: Impure or wet reagents and solvents can deactivate the catalyst. | - Use freshly purified reagents and anhydrous solvents.[7]- Degas the solvent prior to use to remove dissolved oxygen. | |
| Suboptimal Reaction Conditions: The chosen catalyst, ligand, base, or solvent may not be suitable for this specific substrate. | - Screen a variety of ligands, particularly bulky biarylphosphine ligands known to be effective for challenging substrates.- Test different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) to find the optimal balance of reactivity and selectivity.- Experiment with different solvents (e.g., toluene, dioxane, THF) to improve solubility and reaction rates. | |
| Incomplete Conversion | Catalyst Decomposition: The catalyst may lose activity over the course of the reaction. | - Lower the reaction temperature and extend the reaction time.[7]- Increase the catalyst and/or ligand loading.- Consider a more stable catalyst system. |
| Insufficient Base: The base may be consumed or not strong enough to facilitate the catalytic cycle effectively. | - Increase the stoichiometry of the base.- Switch to a stronger base if compatible with the substrates. | |
| Formation of Significant Byproducts | Hydrodehalogenation: Reduction of the aryl bromide. | - Optimize the ligand-to-metal ratio.- Lower the reaction temperature.- Ensure a strictly inert atmosphere. |
| Multiple Arylations: Formation of diaryl- or triarylamines. | - Carefully control the stoichiometry of the reactants. Using a slight excess of the amine coupling partner can favor the desired mono-arylated product.- Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized. | |
| Homocoupling of Aryl Halide: Formation of biaryl compounds. | - This is often a sign of a non-optimal catalyst system. Screen different ligands and palladium sources. |
Data Summary
The following tables summarize quantitative data from studies on the N-arylation of ureas and related compounds, providing a reference for expected yields under various conditions.
Table 1: N-arylation of Urea with Aryl Halides [1]
| Aryl Halide | Ligand | Product | Yield (%) |
| p-Bromotoluene | t-Bu₃P | Tri-p-tolylamine | 80 |
| m-Bromotoluene | t-Bu₃P | Tri-m-tolylamine | 85 |
| o-Bromotoluene | t-Bu₃P | Di-o-tolylamine | 70 |
| o-Bromoanisole | t-Bu₃P | Di-o-anisylamine | 66 |
| Chlorobenzene | t-Bu₃P | Triphenylamine | 80 |
| p-Chlorotoluene | t-Bu₃P | Tri-p-tolylamine | 95 |
Reaction Conditions: 2 mol% Pd₂(dba)₃·CHCl₃, 6 mol% t-Bu₃P, t-BuOK, dioxane.
Table 2: Optimization of N-arylation of 2-aminobenzothiazole with 4-bromoacetophenone [6]
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 1 | Decomposed |
| Pd₂(dba)₃ | Xantphos | K₂CO₃ | t-BuOH | 110 | 3 | Decomposed |
| Pd₂(dba)₃ | Xantphos | Na₂CO₃ | Toluene | 100 | 48 | <10 |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 25 | 27 |
| Pd₂(dba)₃ | Xantphos | K₃PO₄ | Toluene | 100 | 24 | 67 |
| Pd₂(dba)₃ | Xantphos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88 |
| Pd₂(dba)₃ | DavePhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 80 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 69 |
Experimental Protocols
General Protocol for Palladium-Catalyzed N-arylation of this compound (Adapted from related procedures) [4][11]
Materials:
-
This compound
-
Aryl amine
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, t-Bu₃P)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-2 times the palladium moles), and the base (e.g., 1.4-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the aryl amine (1.0-1.2 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. helios.eie.gr [helios.eie.gr]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C-N Cross-Coupling Reactions [organic-chemistry.org]
- 9. Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude (2-Bromophenyl)urea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude (2-Bromophenyl)urea.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Single Recrystallization
-
Question: My initial recrystallization of crude this compound from ethanol resulted in a product with low purity. What are the likely impurities and how can I improve the purification?
-
Answer: The most probable impurities in crude this compound, synthesized from 2-bromoaniline and a urea source, are unreacted 2-bromoaniline and the symmetrically disubstituted byproduct, 1,3-Bisthis compound . A single recrystallization may not be sufficient to remove these effectively, especially the disubstituted urea which can have similar solubility properties.
Troubleshooting Steps:
-
Optimize Recrystallization Solvent System: While ethanol is a common solvent for aryl ureas, an ethanol/water mixture can enhance the differential solubility between your desired product and impurities.[1] Experiment with varying ratios of ethanol to water to find the optimal composition for selective crystallization.
-
Fractional Crystallization: This technique can be employed to separate compounds with similar solubilities. It involves a series of sequential crystallization steps.
-
Column Chromatography: For high purity requirements, column chromatography is a highly effective method to separate this compound from both unreacted starting materials and the disubstituted byproduct.
-
Issue 2: Oiling Out During Recrystallization
-
Question: When I try to recrystallize my crude this compound, it separates as an oil instead of forming crystals. What causes this and how can I prevent it?
-
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point or when the solution becomes supersaturated at a temperature above the melting point of the solute. High concentrations of impurities can also contribute to this issue.
Troubleshooting Steps:
-
Use a Larger Volume of Solvent: This will keep the compound dissolved at a lower temperature, below its melting point, as the solution cools.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out over crystal formation.
-
Solvent Polarity Adjustment: If using a single solvent, try a more polar or less polar solvent. In a mixed solvent system like ethanol/water, adjusting the ratio can prevent oiling out.
-
Seed Crystals: Introduce a small crystal of pure this compound to the cooling solution to induce crystallization at a higher temperature.
-
Issue 3: Poor Separation in Column Chromatography
-
Question: I am using column chromatography to purify this compound, but I am getting poor separation between my product and a major impurity. How can I improve the resolution?
-
Answer: Poor separation in column chromatography is often due to an inappropriate mobile phase, incorrect stationary phase, or overloading the column. The primary impurity to separate is likely 1,3-Bisthis compound.
Troubleshooting Steps:
-
Optimize the Mobile Phase: A common eluent system for substituted ureas is a mixture of a nonpolar solvent like petroleum ether or hexanes and a more polar solvent like acetone or ethyl acetate.[2] Start with a low polarity mixture and gradually increase the polarity (gradient elution). A typical starting point could be 85:15 (v/v) petroleum ether/acetone.
-
Stationary Phase: Silica gel is the standard stationary phase for this type of separation.[1] Ensure you are using a silica gel with an appropriate particle size for good resolution.
-
Sample Loading: Do not overload the column. The amount of crude product loaded should typically be 1-5% of the weight of the stationary phase.
-
Thin Layer Chromatography (TLC) First: Before running the column, optimize the separation on a TLC plate to identify the best mobile phase composition.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common major impurity in the synthesis of this compound?
A1: The most common and often most difficult to remove impurity is 1,3-Bisthis compound . This symmetrical diaryl urea is formed when two molecules of 2-bromoaniline react with the urea source.
Q2: What is a good starting solvent system for the recrystallization of crude this compound?
A2: Based on procedures for similar aryl ureas, a good starting point is an ethanol/water mixed solvent system .[1] Begin by dissolving the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an excellent technique to monitor the purification process.[1] By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a silica gel plate and eluting with an appropriate solvent system (e.g., petroleum ether/acetone), you can visualize the separation of the desired product from its impurities.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purity analysis?
A4: Yes, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method for determining the purity of this compound. A C18 column with a mobile phase gradient of acetonitrile and water is a common setup for analyzing phenylurea compounds.[3][4]
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Key Parameters | Expected Purity Improvement | Typical Recovery Yield |
| Recrystallization | Solvent: Ethanol/Water | Moderate to High | 70-90% |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Petroleum Ether/Acetone Gradient | High | 50-80% |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound using an Ethanol/Water System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely with gentle heating and stirring.
-
Induce Precipitation: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Redissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture (in the same ratio as the final recrystallization solvent).
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Purification of Crude this compound by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., petroleum ether).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 petroleum ether/acetone).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 85:15, then 70:30 petroleum ether/acetone) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Relationship between impurities and purification methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: (2-Bromophenyl)urea Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromophenyl)urea. The information is designed to assist in anticipating and resolving issues encountered during stability testing and degradation pathway analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemical structure of this compound, the primary degradation pathways under forced degradation studies are expected to be hydrolysis, oxidation, and photolysis.[1][2][3][4]
-
Hydrolysis: The urea functional group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the cleavage of the C-N bond. This would likely yield 2-bromoaniline and isocyanic acid (which would further decompose to ammonia and carbon dioxide).[5][6]
-
Oxidation: The phenyl ring and the urea moiety can be susceptible to oxidation.[7] Oxidation may result in the formation of hydroxylated derivatives on the aromatic ring or other oxidative cleavage products. The presence of the bromine atom might influence the position of hydroxylation.
-
Photolysis: Aromatic halides and compounds with carbonyl groups can be sensitive to light.[1][2] Photodegradation could involve cleavage of the C-Br bond or reactions involving the urea and phenyl functionalities, potentially leading to radical-mediated processes and the formation of dimers or other complex products.[8]
Q2: I am observing unexpected peaks in my chromatogram during a stability study of this compound. How can I identify them?
A2: Unexpected peaks likely represent degradation products. To identify them, a systematic forced degradation study should be performed by subjecting this compound to acidic, basic, oxidative, photolytic, and thermal stress conditions individually.[3][4][9] By comparing the retention times of the peaks in your study with those generated under specific stress conditions, you can tentatively identify the class of degradant (e.g., hydrolytic product, oxidative product). For definitive identification, techniques like LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are essential to determine the molecular weight and structure of the unknown peaks.
Q3: My this compound sample is showing significant degradation under ambient light in the laboratory. What can I do to prevent this?
A3: The observation of degradation under ambient light suggests that this compound is photolabile. To mitigate this, all experiments and storage should be conducted under light-protected conditions. Use amber-colored glassware or wrap containers with aluminum foil.[2] Perform all sample preparations and analyses under low-light conditions or using light sources with wavelengths outside the absorption range of the compound, if known.
Q4: What are the recommended stress conditions for forced degradation studies of this compound?
A4: Recommended stress conditions should be stringent enough to induce degradation (typically 5-20%) but not so harsh that they lead to unrealistic degradation pathways.[10] The following are good starting points, which may require optimization:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state).
-
Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[2]
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions. | Stress conditions are too mild. The compound is highly stable under the applied conditions. Analytical method is not stability-indicating. | Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure.[3] If no degradation is seen even under harsh conditions, it indicates high intrinsic stability.[3] Ensure your analytical method (e.g., HPLC) can separate the parent compound from potential degradants. This can be confirmed by spiking the sample with related compounds if available. |
| Complete degradation of the parent compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of exposure.[10] The goal is to achieve partial degradation to observe the primary degradation products. |
| Poor peak shape or resolution in HPLC analysis. | Co-elution of degradants. Inappropriate column or mobile phase. Degradation during the analytical run. | Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry). Use a column with a different selectivity. Ensure the mobile phase is compatible with the compound and its degradants. Check for on-column degradation by varying injection volume and flow rate. |
| Formation of secondary degradation products. | Over-stressing the sample, leading to the degradation of primary degradants.[3] | Use milder stress conditions to favor the formation of primary degradation products. Analyze samples at multiple time points during the stress study to observe the degradation pathway over time. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
HPLC system with UV detector or Mass Spectrometer
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial.
-
Keep the vial in an oven at 80°C for 48 hours.
-
At appropriate time intervals, withdraw a sample, dissolve it in acetonitrile, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in acetonitrile/water) and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.[2]
-
A control sample should be kept in the dark at the same temperature.
-
Analyze the samples after the specified exposure.
-
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or MS detection.
-
Analyze all stressed samples along with a non-stressed control solution.
-
Protocol 2: HPLC Method for Stability Indicating Analysis
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a standard C18 column. If co-elution is observed, consider columns with different selectivities (e.g., Phenyl-Hexyl, C8).
-
Mobile Phase Optimization:
-
Evaluate different organic modifiers (acetonitrile, methanol).
-
Optimize the pH of the aqueous phase using buffers (e.g., phosphate, acetate) or acid additives (formic acid, trifluoroacetic acid) to improve peak shape and resolution.
-
-
Gradient Optimization: Develop a gradient elution program that effectively separates all peaks. Start with a shallow gradient and then make it steeper to elute more retained compounds.
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathways of this compound.
Caption: Troubleshooting logic for unexpected peaks.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmasm.com [pharmasm.com]
- 5. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decomposition of alkyl-substituted urea molecules at a hydroxide-bridged dinickel center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ecs.confex.com [ecs.confex.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: (2-Bromophenyl)urea Crystallization
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering issues with the crystallization of (2-Bromophenyl)urea. The following troubleshooting guide and frequently asked questions (FAQs) address common challenges to help ensure successful purification.
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the crystallization of this compound?
A good starting point for the crystallization of this compound is a polar protic solvent such as ethanol or methanol. Substituted ureas like this compound generally exhibit good solubility in hot alcohols and lower solubility at cooler temperatures, which is ideal for recrystallization.[1] A mixed solvent system, such as ethanol/water, can also be effective. The optimal solvent or solvent ratio should be determined experimentally to maximize the yield and purity of the crystals.
Q2: My this compound is not crystallizing, even after the solution has cooled. What should I do?
If crystals do not form upon cooling, the solution may be too dilute or may require intervention to initiate nucleation. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.
-
Seeding: If available, add a single, small crystal of pure this compound to the supersaturated solution. This "seed" crystal will act as a template for new crystals to form.
-
Concentration: It is possible that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool slowly.
-
Cooling: Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.
Q3: The crystals are forming too quickly and appear as a fine powder. How can I obtain larger crystals?
Rapid crystallization, often referred to as "crashing out," can trap impurities within the crystal lattice, diminishing the effectiveness of the purification. To encourage the growth of larger, more pure crystals, a slower cooling rate is necessary:
-
Insulate the Flask: Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels to slow down heat loss.
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the dissolved compound to ensure it is not overly saturated. While this might slightly reduce the overall yield, it promotes slower and more controlled crystal formation.
-
Controlled Cooling: For more precise control, a programmable cooling bath can be used to gradually lower the temperature over several hours.
Q4: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities present. To resolve this:
-
Add More Solvent: Re-heat the solution to dissolve the oil and add more of the primary solvent to increase the solubility of the compound at that temperature. Then, allow it to cool more slowly.
-
Change Solvent System: The chosen solvent may not be appropriate. Experiment with a different solvent or a mixture of solvents. The presence of a bromophenyl group introduces hydrophobic characteristics, which might necessitate a less polar solvent system compared to unsubstituted urea.[2]
-
Purify the Material: If significant impurities are suspected, consider purifying the crude material by another method, such as column chromatography, before attempting recrystallization.
Data Presentation
| Temperature (°C) | Solvent System (molar fraction ethanol) | Urea Solubility (molar fraction) |
| 5 | 1.0000 (Pure Ethanol) | 0.025 |
| 10 | 1.0000 (Pure Ethanol) | 0.028 |
| 20 | 1.0000 (Pure Ethanol) | 0.035 |
| 30 | 1.0000 (Pure Ethanol) | 0.044 |
| 40 | 1.0000 (Pure Ethanol) | 0.055 |
| 50 | 1.0000 (Pure Ethanol) | 0.068 |
| 5 | 0.3757 | 0.048 |
| 10 | 0.3757 | 0.056 |
| 20 | 0.3757 | 0.073 |
| 30 | 0.3757 | 0.093 |
| 40 | 0.3757 | 0.117 |
| 50 | 0.3757 | 0.145 |
| 5 | 0.0901 | 0.108 |
| 10 | 0.0901 | 0.123 |
| 20 | 0.0901 | 0.156 |
| 30 | 0.0901 | 0.193 |
| 40 | 0.0901 | 0.235 |
| 50 | 0.0901 | 0.281 |
Data adapted from a study on the solubility of urea in ethanol-water mixtures.[3][4]
Experimental Protocols
Protocol for the Crystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The optimal solvent and volumes should be determined through small-scale preliminary tests.
Materials:
-
Crude this compound
-
Chosen solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water or oil bath)
-
Stirring mechanism (e.g., magnetic stirrer and stir bar)
-
Glass rod
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent to just cover the solid.
-
Heating: Gently heat the mixture while stirring. Add small portions of the solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. To do this, preheat a second flask and a funnel. Place a piece of fluted filter paper in the funnel and pour the hot solution through it to remove the impurities.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, insulate the flask.[5]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any remaining solvent.
-
Analysis: Determine the melting point and purity of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
Mandatory Visualization
References
Minimizing impurities in the synthesis of (2-Bromophenyl)urea
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of (2-Bromophenyl)urea.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a standard procedure involving the reaction of 2-bromoaniline with sodium cyanate in an acidic medium.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | • Incomplete reaction of 2-bromoaniline.• Steric hindrance from the ortho-bromo group slowing the reaction.• Loss of isocyanic acid (HNCO) from the reaction mixture. | • Reaction Time: Extend the reaction time to allow for complete conversion of the sterically hindered 2-bromoaniline.• Temperature Control: Maintain the reaction temperature as specified in the protocol. While a slight increase might improve the rate, excessive heat can lead to side reactions.• Reagent Addition: Ensure the sodium cyanate solution is added at a steady rate to maintain a sufficient concentration of isocyanic acid. |
| Presence of a High-Melting Point Impurity | • Formation of the symmetrical diarylurea, N,N'-dithis compound. This is a common byproduct in urea synthesis, especially at elevated temperatures. | • Temperature Management: Strictly control the reaction temperature to minimize the formation of the diarylurea. The reaction of the intermediate isocyanate with another molecule of 2-bromoaniline is favored at higher temperatures.• Purification: Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol, to remove the less soluble N,N'-dithis compound. |
| Unreacted 2-Bromoaniline in the Final Product | • Insufficient amount of sodium cyanate.• Reaction conditions not optimal for complete conversion. | • Stoichiometry: Use a slight excess of sodium cyanate to ensure the complete conversion of 2-bromoaniline.• pH Control: The reaction proceeds via the formation of isocyanic acid from sodium cyanate under acidic conditions. Ensure the reaction medium is sufficiently acidic as per the protocol. |
| Discolored Product (Yellow or Brown) | • Air oxidation of 2-bromoaniline.• Formation of colored byproducts from side reactions. | • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the starting aniline.• Purification: Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound and how can I identify it?
A1: The most common impurity is the symmetrically disubstituted urea, N,N'-dithis compound. This impurity has a significantly higher melting point than the desired product. It can be identified by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or by its characteristic signals in ¹H and ¹³C NMR spectroscopy.
Q2: Can I use potassium cyanate instead of sodium cyanate?
A2: Yes, potassium cyanate can generally be used as a substitute for sodium cyanate in this reaction. The reactivity is comparable, and similar reaction conditions can be applied.
Q3: Why is acetic acid used in the reaction medium?
A3: Acetic acid serves two main purposes. Firstly, it acts as a solvent for the 2-bromoaniline. Secondly, it provides the acidic environment necessary to protonate the cyanate anion, generating isocyanic acid (HNCO) in situ, which is the reactive species that adds to the amino group of 2-bromoaniline.
Q4: My reaction is very slow compared to the synthesis of (4-Bromophenyl)urea. Is this normal?
A4: Yes, a slower reaction rate for the ortho-isomer compared to the para-isomer is expected. This is due to the "ortho effect," where the bulky bromine atom in the ortho position sterically hinders the approach of the isocyanic acid to the amino group. It may be necessary to extend the reaction time to achieve a good yield.
Q5: What is the best method for purifying the crude this compound?
A5: Recrystallization is the most common and effective method for purifying crude this compound. A mixture of ethanol and water is often a suitable solvent system. The crude product can be dissolved in hot ethanol, and then water is added until the solution becomes turbid. Upon cooling, the purified product should crystallize out.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of aryl ureas and has been modified to account for the specific properties of 2-bromoaniline.
Materials:
-
2-Bromoaniline
-
Sodium cyanate (NaOCN)
-
Glacial acetic acid
-
Deionized water
-
Ethanol
Procedure:
-
Dissolution of 2-Bromoaniline: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoaniline (1 equivalent) in a mixture of glacial acetic acid and water. Gently warm the mixture to ensure complete dissolution.
-
Preparation of Sodium Cyanate Solution: In a separate beaker, dissolve sodium cyanate (1.1 equivalents) in deionized water.
-
Reaction: Cool the 2-bromoaniline solution to the recommended reaction temperature (typically room temperature to 35 °C). Slowly add the sodium cyanate solution to the stirred 2-bromoaniline solution over a period of 15-20 minutes. A precipitate of this compound should begin to form.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Isolation of Crude Product: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any unreacted sodium cyanate and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
-
Purification (Recrystallization): Dissolve the crude this compound in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Visualizations
Chemical Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting synthesis issues.
Enhancing the biological activity of (2-Bromophenyl)urea through modification
Technical Support Center: (2-Bromophenyl)urea Analogs
This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working on the modification of this compound to enhance its biological activity, particularly as kinase inhibitors.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Question 1: My newly synthesized this compound analog shows poor solubility in aqueous buffers (e.g., PBS, cell culture media), leading to precipitation during the assay. How can I resolve this?
Answer: Poor aqueous solubility is a common challenge with diaryl urea compounds. Here are several steps to troubleshoot this issue:
-
Co-solvents: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an organic solvent like Dimethyl Sulfoxide (DMSO).[1] For the final assay, dilute this stock into the aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[1]
-
pH Adjustment: The solubility of your compound might be pH-dependent. Try adjusting the pH of the assay buffer. For compounds with basic moieties, a slightly acidic pH might improve solubility, while acidic compounds may dissolve better in slightly alkaline conditions.
-
Use of Surfactants or Excipients: For in vitro assays, consider adding a small, non-interfering amount of a surfactant like Tween-20 or Pluronic F-68 to the buffer to improve compound dispersion.
-
Structural Modification: If solubility issues persist and hinder further development, consider synthetic modifications. Introducing polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups) to the scaffold can significantly enhance aqueous solubility.
Question 2: I am observing high variability in my IC50 values for the same compound in a kinase inhibition assay. What are the potential causes?
Answer: Inconsistent IC50 values can stem from several experimental factors. A systematic approach is needed to identify the source of variability:
-
Reagent Stability and Concentration:
-
Enzyme Activity: Ensure the kinase enzyme has consistent activity between experiments. Qualify each new batch and avoid repeated freeze-thaw cycles.
-
ATP Concentration: Since many urea-based inhibitors are ATP-competitive, the IC50 value is highly sensitive to the ATP concentration.[2] Use an ATP concentration at or near the Km value for the specific kinase to ensure data comparability.[2]
-
Compound Stability: Verify the stability of your compound in the assay buffer over the experiment's duration. Degradation can lead to a perceived loss of potency.
-
-
Assay Conditions:
-
Incubation Times: Keep incubation times for the kinase reaction consistent across all experiments.
-
Plate Uniformity: Ensure uniform temperature and mixing across the microplate to prevent edge effects.
-
-
Data Analysis:
-
Controls: Use appropriate positive (known inhibitor) and negative (vehicle) controls in every assay to monitor performance.[3]
-
Curve Fitting: Standardize the data analysis workflow, including background subtraction and the model used for IC50 curve fitting.
-
Frequently Asked Questions (FAQs)
Question 1: What are the key structural features of diaryl urea compounds that are important for kinase inhibition?
Answer: The diaryl urea scaffold is a "privileged structure" in medicinal chemistry for kinase inhibition.[4] Key features include:
-
Urea Moiety: The two N-H groups of the urea linker are critical hydrogen bond donors that typically interact with the hinge region of the kinase ATP-binding pocket.[5][6]
-
Aryl Rings: The two phenyl rings (in this case, the bromophenyl "head" and a variable "tail" group) occupy adjacent hydrophobic pockets in the kinase domain.[5]
-
Substituents: The type, position, and properties (electron-donating or -withdrawing) of substituents on the phenyl rings are crucial for modulating potency and selectivity.[6][7] For example, adding a halogen at the para-position of the second phenyl ring can dramatically increase inhibitory activity.[4]
Question 2: Which signaling pathways are commonly targeted by this compound analogs?
Answer: Diaryl ureas are known to be multi-kinase inhibitors, targeting various signaling pathways crucial for cancer cell proliferation, angiogenesis, and survival.[4] Prominent targets include key kinases in pathways such as:
-
RAS/RAF/MEK/ERK Pathway: Many diaryl ureas, like Sorafenib, are potent inhibitors of RAF kinases.
-
Receptor Tyrosine Kinases (RTKs): These include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are central to angiogenesis.
Question 3: How can I synthesize a modified this compound analog?
Answer: The most common and straightforward method for synthesizing N,N'-disubstituted ureas is the reaction of an aryl isocyanate with an aryl amine.[6] For creating analogs of this compound, the typical process involves:
-
Isocyanate Formation: 2-Bromoaniline is reacted with an agent like triphosgene to form 2-bromophenyl isocyanate.
-
Urea Formation: The resulting isocyanate is then reacted with a selected substituted aniline (the "tail" portion) to yield the final diaryl urea product.[5] This method allows for the easy introduction of diverse functionalities on the second aryl ring for structure-activity relationship (SAR) studies.
Data Presentation
Table 1: Structure-Activity Relationship (SAR) of this compound Analogs Against a Target Kinase (e.g., VEGFR-2)
| Compound ID | R Group (Substitution on 'Tail' Phenyl) | IC50 (µM) vs. VEGFR-2 Kinase | IC50 (µM) vs. HUVEC Cell Proliferation |
| 1a | 4-H | > 10 | 15.2 ± 1.1 |
| 1b | 4-Cl | 0.25 ± 0.03 | 1.8 ± 0.2 |
| 1c | 4-F | 0.48 ± 0.05 | 3.5 ± 0.4 |
| 1d | 4-CH3 | 8.5 ± 0.7 | 12.1 ± 0.9 |
| 1e | 4-OCH3 | > 20 | > 20 |
| 1f | 3-Cl | 0.55 ± 0.06 | 4.1 ± 0.3 |
| Sorafenib | Reference | 0.09 ± 0.01 | 0.5 ± 0.05 |
Note: Data are representative examples for illustrative purposes.
Experimental Protocols
Protocol 1: Cellular Viability (MTT) Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of the synthesized compounds on a cancer cell line.[8][9]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound analog stock solutions (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).[10]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.[8][10] Viable cells will reduce the yellow MTT to purple formazan crystals.[8][10]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently on an orbital shaker for 15 minutes.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: Simplified RAF/MEK/ERK signaling pathway targeted by urea analogs.
Caption: General workflow for the synthesis of this compound analogs.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. turkjps.org [turkjps.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in (2-Bromophenyl)urea synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of (2-Bromophenyl)urea. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through several common methods in organic chemistry. The most prevalent routes involve the reaction of 2-bromoaniline with a carbonyl source. Two primary methods are:
-
Reaction with Isocyanates: While direct reaction with 2-bromophenyl isocyanate would be a straightforward approach, the isocyanate itself is often prepared in situ from 2-bromoaniline.
-
Reaction with Phosgene or Phosgene Equivalents: A widely used method involves reacting 2-bromoaniline with phosgene or a safer equivalent like triphosgene (bis(trichloromethyl) carbonate) to form an intermediate that then reacts with another molecule of 2-bromoaniline or ammonia.[1][2]
-
Cyanate Method: This method involves the reaction of an aniline, such as 2-bromoaniline, with a cyanate salt, typically sodium or potassium cyanate, in the presence of an acid.[3] This is often a safer and more convenient alternative to using phosgene.
Q2: What are the potential sources of batch-to-batch variability in the synthesis of this compound?
A2: Batch-to-batch variation is a known challenge in chemical manufacturing and can arise from several factors.[4] For the synthesis of this compound, key sources of variability include:
-
Reagent Quality: The purity of the starting materials, particularly the 2-bromoaniline, can significantly impact the reaction outcome. Impurities in the aniline can lead to side reactions and the formation of undesired byproducts.
-
Reaction Conditions: Minor deviations in reaction parameters such as temperature, reaction time, and addition rates of reagents can influence the yield and purity of the final product.
-
Solvent Purity: The presence of water or other impurities in the solvent can affect the reactivity of the reagents, especially when using moisture-sensitive compounds like phosgene or its equivalents.
-
Work-up and Purification Procedures: Inconsistencies in the work-up and purification steps, such as recrystallization or chromatography, can lead to variations in the final product's purity and morphology.
Q3: What are the common impurities observed in this compound synthesis?
A3: The primary impurity of concern is the symmetrical diaryl urea, N,N'-bisthis compound.[1] This byproduct can form when the intermediate isocyanate reacts with another molecule of 2-bromoaniline instead of the intended nucleophile. Other potential impurities can include unreacted starting materials and byproducts from side reactions, especially if the starting aniline is not pure. The thermal conversion of arylureas to the corresponding diarylureas can also occur, particularly at elevated temperatures.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Sub-optimal Reagent Stoichiometry: Incorrect molar ratios of reactants can limit the yield. | Carefully check the stoichiometry of all reagents. For the cyanate method, an excess of the cyanate salt is often used.[3] | |
| Moisture Contamination: The presence of water can hydrolyze reactive intermediates, especially when using phosgene or its equivalents. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Poor Purity / Presence of Impurities | Formation of N,N'-bisthis compound: This is a common byproduct. | Optimize the reaction conditions to favor the formation of the desired monosubstituted urea. This may involve controlling the rate of addition of the aniline or using a different synthetic route. Purification via recrystallization or column chromatography will be necessary to remove this impurity.[1] |
| Incomplete Purification: The purification method may not be effective at removing all impurities. | For recrystallization, experiment with different solvent systems (e.g., ethanol/water). For column chromatography, optimize the eluent system to achieve better separation. | |
| Product is an intractable oil or difficult to crystallize | Presence of Impurities: Impurities can often inhibit crystallization. | Attempt to purify the crude product by column chromatography before crystallization. |
| Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization. | Screen a range of solvents or solvent mixtures. Techniques such as slow evaporation or cooling can also be beneficial. | |
| Inconsistent Melting Point | Presence of Impurities: Even small amounts of impurities can broaden and depress the melting point. | Re-purify the product. A sharp melting point is a good indicator of purity. It has been noted that arylureas can thermally convert to diarylureas, which can affect the melting point, especially if heated slowly.[3] |
Experimental Protocols
Synthesis of this compound via the Cyanate Method
This protocol is adapted from a general procedure for the synthesis of arylureas.[3]
Materials:
-
2-Bromoaniline
-
Sodium Cyanate
-
Glacial Acetic Acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a beaker, dissolve 2-bromoaniline (0.5 mole) in a mixture of glacial acetic acid (240 ml) and water (480 ml) at 35°C.
-
In a separate beaker, prepare a solution of sodium cyanate (1 mole) in water (450 ml) at 35°C.
-
Slowly add about 50 ml of the sodium cyanate solution to the 2-bromoaniline solution with stirring until a white crystalline precipitate appears.
-
Add the rest of the sodium cyanate solution quickly with vigorous agitation. The temperature may rise to 50-55°C.
-
Stir the thick suspension for another 10 minutes and then allow it to stand at room temperature for 2-3 hours.
-
Dilute the mixture with 200 ml of water and cool to 0°C.
-
Filter the precipitate with suction, wash with water, and dry thoroughly.
-
The crude this compound can be purified by recrystallization from boiling water or ethanol.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol/water).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing batch-to-batch variability.
References
Validation & Comparative
A Comparative Analysis of Kinase Inhibitors: Efficacy of Sorafenib and Related Multi-Kinase Inhibitors
In the landscape of targeted cancer therapy, multi-kinase inhibitors represent a pivotal class of drugs designed to simultaneously block multiple signaling pathways crucial for tumor growth, proliferation, and angiogenesis. This guide provides a detailed comparison of Sorafenib, a prominent kinase inhibitor featuring a (2-Bromophenyl)urea moiety, with two other significant multi-kinase inhibitors, Regorafenib and Sunitinib. The comparison focuses on their inhibitory efficacy against key oncogenic and angiogenic kinases, supported by experimental data and methodologies.
Mechanism of Action: A Multi-Pronged Attack
Sorafenib, Regorafenib, and Sunitinib share a common strategic approach: disrupting aberrant signaling in cancer cells and the tumor microenvironment. They primarily target receptor tyrosine kinases (RTKs) involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby cutting off the tumor's blood supply.[1][2][3] Concurrently, they inhibit intracellular kinases, most notably the RAF-MEK-ERK pathway, which is a central signaling cascade controlling cell proliferation and survival.[3][4][5]
Sorafenib (Nexavar) is an oral multi-kinase inhibitor that targets the RAF/MEK/ERK pathway by inhibiting RAF-1 and B-RAF kinases. Its anti-angiogenic effects are mediated through the inhibition of VEGFR-2, VEGFR-3, and PDGFR-β.[6][7]
Regorafenib (Stivarga) , structurally similar to Sorafenib, also inhibits a wide array of kinases.[8] Its targets include those involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, B-RAF), and the tumor microenvironment (PDGFR-β, FGFR).[2][9]
Sunitinib (Sutent) is another oral multi-targeted RTK inhibitor.[1][10] It potently inhibits VEGFRs and PDGFRs, playing a crucial role in preventing tumor vascularization.[11][12] Sunitinib also targets other kinases like c-KIT, FLT3, and RET.[1][13]
Comparative Efficacy: In Vitro Inhibitory Activity
The potency of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity in a cell-free biochemical assay. A lower IC50 value indicates greater potency.
| Kinase Target | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) | Sunitinib IC50 (nM) |
| RAF/Oncogenic Kinases | |||
| Raf-1 (c-RAF) | 6 | 2.5[9] | - |
| B-RAF | 22 | 28[9] | - |
| B-RAF (V600E) | 38[14] | 19[9] | - |
| c-KIT | 68 | 7[9] | Potent Inhibitor[1] |
| FLT3 | 58 | - | 50 (ITD), 250 (WT)[15] |
| RET | Potent Inhibitor[3] | 1.5[9] | Potent Inhibitor[1] |
| Angiogenic Kinases | |||
| VEGFR-1 | 26[16] | 13[9] | Potent Inhibitor[1] |
| VEGFR-2 | 90 | 4.2[9] | 80[17] |
| VEGFR-3 | 20 | 46[9] | Potent Inhibitor[1] |
| PDGFR-β | 57 | 22[9] | 2[17] |
| TIE2 | - | 31 (autophosphorylation)[18] | - |
| FGFR-1 | 580 | 202[18] | - |
Note: IC50 values can vary between different experimental setups. The data presented is a representative summary from multiple sources.
Key Signaling Pathways Targeted
The efficacy of these inhibitors stems from their ability to interrupt critical signaling cascades. The two primary pathways discussed are the RAF-MEK-ERK pathway, which drives cell proliferation, and the VEGFR pathway, which is essential for angiogenesis.
References
- 1. Sunitinib - Wikipedia [en.wikipedia.org]
- 2. Regorafenib - NCI [dctd.cancer.gov]
- 3. droracle.ai [droracle.ai]
- 4. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 8. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 12. massivebio.com [massivebio.com]
- 13. researchgate.net [researchgate.net]
- 14. file.chemscene.com [file.chemscene.com]
- 15. selleckchem.com [selleckchem.com]
- 16. oncology-central.com [oncology-central.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
(2-Bromophenyl)urea Analogs: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (2-Bromophenyl)urea analogs and related diaryl ureas, focusing on their structure-activity relationship (SAR) as kinase inhibitors. The information presented is based on experimental data from peer-reviewed research, offering objective insights for professionals in drug discovery and development. The urea scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Diaryl ureas, such as Sorafenib, are well-known multi-kinase inhibitors. This guide focuses on understanding how structural modifications to the this compound scaffold and its analogs impact their biological activity, crucial for the rational design of more potent and selective kinase inhibitors.
Quantitative Data Summary: Comparative Analysis of Diaryl Urea Analogs
Table 1: Effect of Halogen Substitution on the Phenyl Ring
| Compound ID | R (Substitution on Phenyl Ring) | IC50 (μM) vs. MDA-MB-231 Cells[1] | IC50 (μM) vs. FGFR1 Kinase[1] |
| 1a | H | > 20 | > 10 |
| 1b | 4-F | 3.50 ± 0.08 | 0.55 ± 0.04 |
| 1c | 4-Cl | 2.57 ± 0.07 | 0.21 ± 0.02 |
| 1d | 4-Br | 3.15 ± 0.11 | 0.33 ± 0.03 |
| 1g | 3-Cl | 3.66 ± 0.12 | 0.48 ± 0.05 |
| 1h | 2-Cl | 5.65 ± 0.43 | 1.25 ± 0.11 |
Note: Data for 2-Bromo analog was not available in the cited study. The 2-Chloro and 4-Bromo analogs are included for comparison.
Table 2: Antiproliferative Activities of Diaryl Urea Derivatives against Various Cancer Cell Lines
| Compound ID | R1 | R2 | R3 | R4 | IC50 (μM) vs. HT-29 Cells[2] | IC50 (μM) vs. A549 Cells[2] |
| 6a | H | H | H | H | 15.28 | 2.566 |
| 6b | 4-Cl | H | H | H | 11.52 | 1.981 |
| 6d | 4-Cl | H | CH3 | H | 9.88 | 1.543 |
| 6e | H | H | CH3 | H | 18.71 | 3.102 |
| 6g | H | H | CH3 | CH3 | 21.43 | 4.215 |
Note: This table showcases the effect of chloro and methyl substitutions on the antiproliferative activity of diaryl ureas. While not containing a 2-bromophenyl group, it highlights the impact of substitutions on activity.
Structure-Activity Relationship (SAR) Analysis
The data presented in the tables reveals several key insights into the structure-activity relationship of diaryl urea analogs as kinase inhibitors:
-
Halogen Substitution: The presence of a halogen atom on one of the phenyl rings is generally favorable for activity. As seen in Table 1, compounds with fluoro, chloro, and bromo substitutions (1b, 1c, 1d) show significantly increased potency against both MDA-MB-231 cells and FGFR1 kinase compared to the unsubstituted analog (1a)[1]. The position of the halogen is also critical, with para-substitution often yielding the highest activity[1]. The 2-chloro analog (1h), a close structural relative to the 2-bromo analog, demonstrates notable activity, suggesting that substitution at the ortho position is tolerated, albeit with potentially reduced potency compared to the para position[1].
-
Electron-donating vs. Electron-withdrawing Groups: The nature of the substituent on the phenyl ring plays a crucial role. Electron-withdrawing groups, such as halogens, tend to enhance activity, while electron-donating groups can have a detrimental effect[1].
-
Urea Linker: The urea moiety is a critical pharmacophore, likely involved in key hydrogen bonding interactions with the kinase hinge region[1]. Modifications to this linker, such as replacement with a thiourea, can impact activity[1].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro FGFR1 Kinase Assay[1]
This assay measures the ability of test compounds to inhibit the phosphorylation of a substrate by the FGFR1 enzyme.
-
Materials:
-
Recombinant human FGFR1 kinase domain
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
-
Procedure:
-
Test compounds are serially diluted in DMSO and added to the wells of a 384-well plate.
-
The recombinant FGFR1 enzyme and the Poly(Glu,Tyr) substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent according to the manufacturer's protocol.
-
The luminescence signal is read on a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation (MTT) Assay[3]
This assay assesses the cytotoxic effect of the compounds on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HT-29, A549)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved by adding a solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Signaling Pathways and Experimental Workflows
The inhibitory activity of this compound analogs and related diaryl ureas is often attributed to their interaction with key kinases involved in cancer cell signaling. A primary target for this class of compounds is the Receptor Tyrosine Kinase (RTK) family, including FGFR and VEGFR. Inhibition of these receptors can disrupt downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of Receptor Tyrosine Kinases by this compound analogs disrupts downstream signaling pathways like MAPK and PI3K/Akt.
References
(2-Bromophenyl)urea Compounds: A Comparative Analysis of In Vitro and In Vivo Antitumor Activity
A Guide for Researchers in Drug Development
Data Presentation: In Vitro vs. In Vivo Performance
The following tables summarize quantitative data for representative phenylurea derivatives, showcasing their performance in both cell-based assays and animal models. It is important to note that the presented data is compiled from different studies and may involve structurally related analogs rather than a single (2-Bromophenyl)urea compound.
Table 1: In Vitro Cytotoxicity of Representative Phenylurea Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6g | A-498 | Renal Carcinoma | 14.46 | [2] |
| NCI-H23 | Lung Carcinoma | 13.97 | [2] | |
| MDAMB-231 | Breast Adenocarcinoma | 11.35 | [2] | |
| MCF-7 | Breast Adenocarcinoma | 11.58 | [2] | |
| A-549 | Lung Adenocarcinoma | 15.77 | [2] | |
| Phenylurea Derivative i12 | B16F10 | Melanoma | 0.1 - 0.6 (IDO1 inhibition) | [3] |
| Compound 5a | KM12 | Colon Cancer | 1.25 | [4] |
| SNB-75 | CNS Cancer | 1.26 | [4] | |
| A498 | Renal Cancer | 1.33 | [4] | |
| Compound 5d | EKVX | Non-Small Cell Lung Cancer | 1.72 | [4] |
| COLO 205 | Colon Cancer | 1.65 | [4] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug required for 50% inhibition of cell growth or enzyme activity in vitro.
Table 2: In Vivo Antitumor Efficacy of a Representative Phenylurea Derivative in a Xenograft Model
| Treatment Group | Dosage | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| Phenylurea Derivative i12 | 15 mg/kg daily (oral) | B16F10 melanoma | 40.5 | [3] |
| Control (Vehicle) | - | B16F10 melanoma | 0 | [3] |
Tumor Growth Inhibition (TGI) is a measure of the reduction in tumor size in treated animals compared to control animals.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a this compound derivative) and a control vehicle (like DMSO). A positive control, such as a known anticancer drug (e.g., Doxorubicin), is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Antitumor Efficacy (Xenograft Model)
Xenograft models are instrumental in evaluating the efficacy of anticancer compounds in a living organism.[2]
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered to the treatment group (e.g., orally or intraperitoneally) at a specific dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume and body weight of the mice are measured regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Mandatory Visualization
Signaling Pathway Inhibition by Phenylurea Compounds
Many phenylurea derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the RAF/MEK/ERK pathway.[5]
Generalized RAF/MEK/ERK signaling pathway and the inhibitory action of a phenylurea derivative.
Experimental Workflow: From In Vitro to In Vivo
The logical progression from initial compound screening to preclinical evaluation is a critical aspect of drug discovery.
Experimental workflow from in vitro screening to in vivo evaluation.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-Bromophenyl)urea: A Comparative Guide for Use as a Specific Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (2-Bromophenyl)urea and its derivatives as specific enzyme inhibitors, with a focus on kinase inhibition. The information presented is supported by experimental data from publicly available research, offering a valuable resource for evaluating its potential in drug discovery and chemical biology.
Introduction
This compound belongs to the urea-containing class of compounds, a versatile scaffold known to exhibit a wide range of biological activities, including enzyme inhibition. Several urea derivatives have been investigated as inhibitors of various enzyme classes, most notably kinases and ureases. This guide will focus on the evidence supporting the validation of bromophenyl-containing ureas as kinase inhibitors and provide a comparative analysis with established inhibitors.
Kinase Inhibition Profile
Furthermore, studies on structurally similar compounds provide insights into the likely targets and potency of this compound.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.
A study on p-bromophenyl urea demonstrated inhibitory activity against both Programmed Death-Ligand 1 (PD-L1) and VEGFR-2. This suggests that the bromophenyl urea moiety is a viable pharmacophore for targeting VEGFR-2.
Table 1: Comparative Inhibitory Activity (IC50) against VEGFR-2
| Compound | VEGFR-2 IC50 (µM) | Reference Compound(s) | VEGFR-2 IC50 (nM) |
| 1-(4-bromophenyl)-3-(2-chlorophenyl)urea | - | Sorafenib | 90 |
| Sunitinib | 80 | ||
| Axitinib | 0.2 | ||
| Pazopanib | 30 | ||
| Vatalanib | 37 | ||
| Apatinib | 1 | ||
| Fruquintinib | 35 | ||
| Ki8751 | 0.9 |
Note: IC50 values for reference compounds are sourced from various publications and may have been determined under different experimental conditions.[2][3][4]
p38 Mitogen-Activated Protein (MAP) Kinase Inhibition
The p38 MAP kinase pathway is involved in cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in various diseases, making it an attractive therapeutic target. While no direct data links this compound to p38 MAPK inhibition, the urea scaffold is present in known p38 MAPK inhibitors like BIRB 796.[5]
Table 2: Comparative Inhibitory Activity (IC50) against p38α MAP Kinase
| Compound | p38α IC50 (nM) |
| This compound | Data not available |
| SB203580 | 50 |
| BIRB 796 (Doramapimod) | 38 |
| VX-702 | - |
| TAK-715 | 7.1 |
| Pamapimod | 14 |
| Ralimetinib (LY2228820) | 7 |
| PH-797804 | 26 |
Note: IC50 values for reference compounds are sourced from various publications and may have been determined under different experimental conditions.[6][7]
Urease Inhibition: A Broader Perspective on Urea-Based Inhibitors
To provide a broader context for the inhibitory potential of bromophenyl-containing compounds, it is useful to consider their activity against other enzyme classes. Urease, a nickel-containing metalloenzyme, is a virulence factor in some pathogenic bacteria and a target for inhibitors in agricultural applications.
A study on 4-bromophenyl boronic acid demonstrated inhibitory activity against Jack bean urease. While not a urea-based compound, this highlights the potential of the bromophenyl moiety in enzyme inhibition.
Table 3: Comparative Inhibitory Activity against Jack Bean Urease
| Compound | Urease IC50 (µM) | Reference Compound | Urease IC50 (µM) |
| 4-bromophenyl boronic acid | ~20 (51.7% inhibition at 20 µM) | Thiourea | (Positive Control) |
| Acetohydroxamic acid | (Known Inhibitor) | ||
| N-(n-butyl)thiophosphoric triamide (NBPT) | (Potent Inhibitor) |
Note: Data for 4-bromophenyl boronic acid is based on the reported percentage of inhibition.[8]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (luminescence, fluorescence, or absorbance-based)
Procedure:
-
Prepare serial dilutions of the test compound and the positive control inhibitor in the kinase reaction buffer.
-
Add a small volume of the diluted compounds to the wells of the microplate. Include wells with solvent only as a negative control (100% activity) and wells without enzyme as a background control.
-
Add the kinase and substrate solution to all wells.
-
Initiate the kinase reaction by adding ATP solution to all wells. The final ATP concentration should ideally be close to the Km value for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified as a luminescent signal.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol outlines a colorimetric assay to measure the inhibition of urease activity by quantifying ammonia production.
Materials:
-
Purified Jack bean urease
-
Urea solution (substrate)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound dissolved in a suitable solvent
-
Positive control inhibitor (e.g., Thiourea)
-
Phenol reagent (e.g., 5% w/v phenol, 0.025% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.42% v/v sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the appropriate buffer.
-
In a 96-well plate, add the urease enzyme solution to each well (except for the blank).
-
Add the diluted test compounds or controls to the respective wells. Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the urea substrate solution to all wells.
-
Incubate the plate for a specific duration (e.g., 30 minutes) at 37°C.
-
Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali reagent to all wells.
-
Incubate the plate for a further period (e.g., 30 minutes) to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the kinase assay protocol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to (2-Bromophenyl)urea
For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of substituted phenylureas is a fundamental process, as this scaffold is present in numerous therapeutic agents. This guide provides a comparative analysis of various synthetic methodologies for preparing (2-Bromophenyl)urea, a key intermediate in the synthesis of more complex molecules. The comparison focuses on reaction efficiency, safety, and starting material accessibility, supported by detailed experimental protocols and quantitative data.
Comparative Analysis of Synthetic Routes
Four primary synthetic routes to this compound are compared: the cyanate method, the isocyanate method, a modern variation of the Hofmann rearrangement, and the chlorosulfonyl isocyanate (CSI) method. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent toxicity.
| Synthetic Route | Starting Material(s) | Key Reagents | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Cyanate Method | 2-Bromoaniline | Sodium Cyanate, Acetic Acid | 88-93% (crude) | Aqueous, 35°C to 55°C, ~3 hours | High yield, uses inexpensive reagents, straightforward procedure.[1] | Frothing can occur due to isocyanic acid formation.[1] |
| Isocyanate Method | 2-Bromophenyl isocyanate | Ammonia | High | Anhydrous solvent (e.g., THF, CH₂Cl₂), Room Temperature | Commercially available isocyanate simplifies the synthesis, fast reaction.[2] | Isocyanates are toxic and moisture-sensitive. |
| Hofmann Rearrangement | 2-Bromobenzamide | Phenyliodine diacetate (PIDA), Ammonia | Good to Excellent | Methanol or 1,2-DCE, 0°C to 80°C, ~18 hours | "Green" alternative, avoids toxic reagents like bromine and strong bases.[3][4][5] | PIDA is a relatively expensive reagent, longer reaction time.[3] |
| Chlorosulfonyl Isocyanate Method | 2-Bromoaniline | Chlorosulfonyl Isocyanate (CSI), HCl | High (84-94%) | Anhydrous CH₂Cl₂, 0°C to Room Temperature, ~3 hours | One-pot procedure, high yields.[6] | CSI is highly reactive and corrosive, requires careful handling.[7][8] |
Experimental Protocols
Cyanate Method
This protocol is adapted from a well-established procedure for the synthesis of p-bromophenylurea.[1]
Procedure:
-
In a beaker, dissolve 2-bromoaniline (0.5 mole) in a mixture of glacial acetic acid (240 mL) and water (480 mL) at 35°C.
-
Prepare a solution of sodium cyanate (1.0 mole) in water (450 mL) and maintain the temperature at 35°C.
-
Slowly add approximately 50 mL of the sodium cyanate solution to the stirred 2-bromoaniline solution until a white precipitate of this compound begins to form.
-
Once precipitation starts, add the remainder of the sodium cyanate solution quickly with vigorous stirring. The temperature of the reaction mixture will rise to 50-55°C.
-
Continue stirring the resulting thick paste for 10 minutes, then allow it to stand at room temperature for 2-3 hours.
-
Dilute the mixture with 200 mL of water and cool it to 0°C.
-
Collect the crude this compound by suction filtration, wash with water, and dry. The crude product is typically of sufficient purity for many applications. For higher purity, recrystallization from aqueous ethanol can be performed.[1]
Isocyanate Method
This method utilizes the commercially available 2-bromophenyl isocyanate.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromophenyl isocyanate (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
Cool the solution in an ice bath (0°C).
-
Bubble anhydrous ammonia gas through the solution with stirring, or add a solution of ammonia in an appropriate solvent (e.g., ammonia in dioxane) dropwise.
-
Continue the addition until the isocyanate is consumed (monitor by TLC or IR spectroscopy, looking for the disappearance of the isocyanate peak around 2270 cm⁻¹).
-
Upon completion, the product, this compound, will precipitate from the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Hofmann Rearrangement using PIDA
This modern approach avoids the use of hazardous bromine and strong bases by employing a hypervalent iodine reagent.[3][4][5]
Procedure:
-
To a solution of 2-bromobenzamide (1.0 eq) in methanol, add phenyliodine diacetate (PIDA) (2.0 eq).
-
Add a source of ammonia, such as a 7 M solution of ammonia in methanol (17.5 eq) or ammonium carbamate (2.5 eq).[5]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to yield pure this compound.
Chlorosulfonyl Isocyanate Method
This one-pot synthesis provides a rapid and high-yielding route to this compound.[6]
Procedure:
-
Under a nitrogen atmosphere, suspend 2-bromoaniline (1.0 eq) in dry dichloromethane (CH₂Cl₂).
-
Cool the suspension to 0°C and add chlorosulfonyl isocyanate (CSI) (1.3 eq) dropwise with stirring.
-
After the addition, allow the mixture to stir at room temperature for 45 minutes.
-
Remove the solvent completely under vacuum.
-
To the residue, add a solution of 4 M HCl in 1,4-dioxane and water at 10°C.
-
Stir the mixture for 2 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a 10% aqueous sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for this compound via the Cyanate Method.
Caption: Synthesis of this compound from 2-bromophenyl isocyanate.
Caption: Hofmann rearrangement route to this compound using PIDA.
Caption: One-pot synthesis of this compound using CSI.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 异氰酸 2-溴苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodosobenzene Diacetate [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. arxada.com [arxada.com]
Profiling the Cross-Reactivity of (2-Bromophenyl)urea: A Comparative Guide for Kinase Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The urea scaffold is a privileged structure in this field, forming the basis of several approved drugs. This guide provides a framework for assessing the cross-reactivity profile of the novel compound, (2-Bromophenyl)urea.
As comprehensive, publicly available kinase screening data for this compound is limited, this document serves as a comparative guide. We will benchmark against two well-characterized urea-based kinase inhibitors: Sorafenib , a multi-kinase inhibitor, and Doramapimod (BIRB 796) , a more selective p38 MAPK inhibitor. By understanding their selectivity profiles and the methodologies used to obtain them, researchers can effectively design and interpret studies for new chemical entities like this compound.
Data Presentation: Comparative Kinase Inhibition
The selectivity of a kinase inhibitor is paramount, as off-target effects can lead to toxicity and unforeseen biological consequences. The following tables summarize the inhibitory activity (IC50 in nM) of Sorafenib and Doramapimod against a panel of selected kinases, showcasing the difference between a multi-targeted and a selective inhibitor.
Table 1: Kinase Inhibition Profile of Sorafenib (Multi-Kinase Inhibitor) [1][2][]
| Kinase Target | IC50 (nM) | Kinase Family |
| Raf-1 | 6 | Serine/Threonine Kinase |
| B-Raf | 22 | Serine/Threonine Kinase |
| B-Raf (V600E) | 38 | Serine/Threonine Kinase |
| VEGFR-1 | 26 | Tyrosine Kinase |
| VEGFR-2 | 90 | Tyrosine Kinase |
| VEGFR-3 | 20 | Tyrosine Kinase |
| PDGFR-β | 57 | Tyrosine Kinase |
| c-Kit | 68 | Tyrosine Kinase |
| FLT3 | 58 | Tyrosine Kinase |
| RET | 43 | Tyrosine Kinase |
| FGFR-1 | 580 | Tyrosine Kinase |
Table 2: Kinase Inhibition Profile of Doramapimod (BIRB 796) [4][5]
| Kinase Target | IC50 (nM) | Kinase Family |
| p38α | 38 | Serine/Threonine Kinase |
| p38β | 65 | Serine/Threonine Kinase |
| p38γ | 200 | Serine/Threonine Kinase |
| p38δ | 520 | Serine/Threonine Kinase |
| B-Raf | 83 | Serine/Threonine Kinase |
| JNK2 | >330 | Serine/Threonine Kinase |
| c-RAF | >1000 | Serine/Threonine Kinase |
| Fyn | >1000 | Tyrosine Kinase |
| Lck | >1000 | Tyrosine Kinase |
| ERK-1 | >10000 | Serine/Threonine Kinase |
| SYK | >10000 | Tyrosine Kinase |
| IKK2 | >10000 | Serine/Threonine Kinase |
Experimental Protocols
Accurate and reproducible data is contingent on robust experimental design. Below are detailed protocols for two widely used kinase assay formats.
Radiometric Kinase Assay ([33P]-ATP Filter Binding Assay)
This method is considered a gold standard for its direct measurement of kinase activity. It quantifies the transfer of a radiolabeled phosphate from [γ-33P]ATP to a kinase substrate.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound or other test compounds
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
ATP solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid wash solution
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Mix Preparation: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the kinase enzyme.
-
Kinase Reaction:
-
Add the test compound dilution or DMSO (vehicle control) to the reaction wells.
-
Add the kinase/substrate master mix to each well.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
-
Washing: Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Detection:
-
Dry the P81 paper.
-
Place the paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
LanthaScreen™ TR-FRET Kinase Binding Assay
This is a fluorescence-based, high-throughput assay that measures the binding of a test compound to the kinase active site. It relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor 647-labeled kinase inhibitor (tracer).
Materials:
-
GST- or His-tagged kinase of interest
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
This compound or other test compounds
-
TR-FRET dilution buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the TR-FRET dilution buffer to a 4x working concentration.
-
Reagent Preparation:
-
Prepare a 2x kinase/antibody mixture in TR-FRET dilution buffer.
-
Prepare a 4x tracer solution in TR-FRET dilution buffer. The optimal tracer concentration should be determined experimentally and is typically close to its Kd for the kinase.
-
-
Assay Assembly:
-
Add 5 µL of the 4x test compound dilution or DMSO control to the wells of a 384-well plate.
-
Add 10 µL of the 2x kinase/antibody mixture to all wells.
-
Add 5 µL of the 4x tracer solution to all wells.
-
The final reaction volume will be 20 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (665 nm / 615 nm).
-
A decrease in the FRET signal indicates displacement of the tracer by the test compound.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for kinase cross-reactivity profiling.
Caption: The RAF-MEK-ERK signaling pathway, a common target for urea-based inhibitors.[][7][8][9][10]
References
- 1. oncology-central.com [oncology-central.com]
- 2. file.chemscene.com [file.chemscene.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Head-to-head comparison of (2-Bromophenyl)urea and its thiourea analog.
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the structural nuances of a molecule can significantly influence its biological activity. The substitution of a single atom can lead to profound changes in physicochemical properties, target engagement, and overall pharmacological profile. This guide provides a detailed head-to-head comparison of (2-Bromophenyl)urea and its corresponding thiourea analog, (2-Bromophenyl)thiourea. While direct comparative studies on these specific molecules are limited in publicly available literature, this document compiles existing data on each compound and draws upon the broader understanding of urea and thiourea derivatives to offer valuable insights for researchers in drug discovery and development.
Physicochemical Properties
A foundational aspect of any drug development program is the characterization of a compound's physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The replacement of the oxygen atom in urea with a sulfur atom to form thiourea leads to distinct differences in properties such as melting point, polarity, and hydrogen bonding capabilities.
| Property | This compound | (2-Bromophenyl)thiourea |
| Molecular Formula | C₇H₇BrN₂O | C₇H₇BrN₂S |
| Molecular Weight | 215.05 g/mol | 231.12 g/mol [1] |
| Appearance | White to Almost white powder to crystal | Colourless crystals[2] |
| Melting Point | Not explicitly found | 155-156 °C (428.1-429.3 K)[2] |
| Solubility | Soluble in Dimethylformamide | Data not available |
| Crystal Structure | Data not available | Monoclinic, with the thiourea unit almost perpendicular to the bromobenzene fragment[2] |
Synthesis and Experimental Protocols
The synthesis of aryl ureas and thioureas typically involves the reaction of an appropriate amine with an isocyanate or isothiocyanate, respectively. Below are established protocols for the synthesis of the title compounds.
Synthesis of this compound
While a specific detailed protocol for this compound was not found in the searched literature, a general and widely used method for the synthesis of aryl ureas is the reaction of an arylamine with sodium cyanate in the presence of an acid.[3] This can be adapted for the synthesis of this compound.
Experimental Protocol:
-
Dissolve 2-bromoaniline in a mixture of glacial acetic acid and water.
-
To this solution, add an aqueous solution of sodium cyanate with stirring.
-
The this compound product precipitates out of the solution.
-
The precipitate is then collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Synthesis of (2-Bromophenyl)thiourea
A detailed experimental protocol for the synthesis of (2-Bromophenyl)thiourea has been reported and involves the reaction of 2-bromoaniline with an in situ generated benzoyl isothiocyanate, followed by hydrolysis.[2]
Experimental Protocol:
-
Add ammonium thiocyanate to a solution of benzoyl chloride in acetone to generate benzoyl isothiocyanate.
-
Filter the solution to remove ammonium chloride.
-
Add 2-bromoaniline to the filtrate and reflux the mixture for 2 hours.
-
Pour the resulting solution into ice water to precipitate the intermediate, N-benzoyl-N'-(2-bromophenyl)thiourea.
-
Collect the precipitate and heat it in an aqueous solution of sodium hydroxide.
-
Cool the solution to allow the product, (2-Bromophenyl)thiourea, to crystallize.
-
Collect the crystals by filtration, wash with water, and dry. The reported yield is 81%.[2]
Biological Activity
Urea and thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The sulfur atom in thioureas, being a better hydrogen bond acceptor and having a different electronic character than the oxygen in ureas, often leads to altered biological activities.
Antiproliferative Activity
While no direct comparative studies on the antiproliferative activity of this compound and (2-Bromophenyl)thiourea were identified, the broader classes of aryl ureas and thioureas are well-documented as potential anticancer agents.
Note: No direct comparative IC₅₀ values for this compound and (2-Bromophenyl)thiourea were found in the searched literature. The table below presents data for related compounds to provide context.
| Compound Class | Cell Line(s) | IC₅₀ (µM) | Reference |
| Diaryl ureas | HT-29, A549 | Various | [4] |
| Thiourea derivatives | HCT116, HepG2, MCF-7 | Various | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and (2-Bromophenyl)thiourea) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Enzyme Inhibitory Activity
Thiourea derivatives are particularly known for their ability to inhibit various enzymes, often through coordination with metal ions in the enzyme's active site. Urease is a well-studied target for thiourea-based inhibitors.
Note: No direct comparative IC₅₀ values for this compound and (2-Bromophenyl)thiourea against any enzyme were found in the searched literature. The table below presents urease inhibition data for thiourea and some of its derivatives.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Thiourea (Standard) | Jack Bean Urease | 15.51 ± 0.11 | [2] |
| N-((2′-Bromophenyl)carbamothioyl) octanamide | Jack Bean Urease | 10.65 ± 0.45 | [2] |
Experimental Protocol: Urease Inhibition Assay
The activity of urease is commonly determined by measuring the amount of ammonia produced from the hydrolysis of urea.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, a known concentration of jack bean urease, and varying concentrations of the inhibitor (this compound or (2-Bromophenyl)thiourea).
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding a solution of urea.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Ammonia Quantification: Stop the reaction and determine the amount of ammonia produced using a colorimetric method, such as the indophenol blue method.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 625 nm).
-
Data Analysis: Calculate the percentage of urease inhibition and determine the IC₅₀ value.
Conclusion
This guide provides a comparative overview of this compound and its thiourea analog based on available scientific literature. While there is a notable lack of direct head-to-head experimental data for these two specific compounds, several key differences and potential trends can be inferred from the broader knowledge of urea and thiourea chemistry.
The thiourea analog is generally expected to be more crystalline with a higher melting point. The presence of the sulfur atom in (2-Bromophenyl)thiourea may confer a stronger potential for enzyme inhibition, particularly for metalloenzymes like urease, due to its ability to coordinate with metal ions. Both compounds fall within a chemical space known for antiproliferative activity, but their relative potencies and mechanisms of action would require direct comparative testing.
The provided synthesis and bioassay protocols offer a starting point for researchers to conduct their own comparative studies. Such research would be invaluable in elucidating the structure-activity relationships of this chemical scaffold and could guide the design of more potent and selective therapeutic agents. Future studies directly comparing the cytotoxicity, enzyme inhibitory profiles, and ADME properties of this compound and (2-Bromophenyl)thiourea are highly encouraged to fill the current knowledge gap.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (2-Bromophenyl)urea Derivatives and Standard-of-Care Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of novel (2-Bromophenyl)urea derivatives against established standard-of-care multi-kinase inhibitors, such as Sorafenib. The following sections detail their comparative in vitro efficacy against various cancer cell lines, outline the experimental protocols for key biological assays, and visualize the targeted signaling pathways.
Data Presentation: Comparative Efficacy
The in vitro cytotoxic activity of a representative this compound derivative, 1-(2-(1-(2-bromobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-yl)-3-(4-bromophenyl)urea, is compared with the standard-of-care drug Sorafenib. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit the growth of 50% of a cancer cell population, are presented in the tables below. It is important to note that IC50 values can vary based on experimental conditions such as cell density, incubation time, and the specific assay used.[1]
Table 1: In Vitro Cytotoxicity (IC50) of a Representative this compound Derivative
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 1-(2-(1-(2-bromobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-yl)-3-(4-bromophenyl)urea | A549 | Lung Carcinoma | 2.39 ± 0.10[2] |
| HCT-116 | Colorectal Carcinoma | 3.90 ± 0.33[2] |
Table 2: In Vitro Cytotoxicity (IC50) of Sorafenib (Standard-of-Care)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 2.12 ± 0.18[2] |
| HCT-116 | Colorectal Carcinoma | 2.25 ± 0.71[2] |
| HepG2 | Hepatocellular Carcinoma | 4.5 - 7.10[3][4] |
| Huh7 | Hepatocellular Carcinoma | 11.03[4] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3[3] |
| HT-29 | Colorectal Carcinoma | 2.913[5] |
| MDA-MB-231 | Breast Cancer | 2.6[3] |
Mechanism of Action: Targeting Key Signaling Pathways
Urea derivatives, including this compound compounds and the standard-of-care drug Sorafenib, often exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[6][7] The primary targets for many of these compounds are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the RAF kinases, which are key components of the MAPK signaling pathway.[6][7]
Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF-1, wild-type B-RAF, and VEGFR-2.[8][9] By inhibiting these kinases, Sorafenib can block tumor cell proliferation and angiogenesis. The this compound derivatives are designed to interact with the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these anticancer agents.
MTT Cell Proliferation Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of drugs on cell lines.[10]
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[10][11]
Procedure:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives or Sorafenib) and incubated for a specified period, typically 48 to 72 hours.[13]
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[11][14]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
VEGFR-2 Kinase Assay
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[15][16]
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the VEGFR-2 kinase. The inhibitory effect of a test compound is determined by the reduction in substrate phosphorylation.[15][16] This is often measured using a luminescence-based method that quantifies the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition of kinase activity.[16][17]
Procedure:
-
Reaction Setup: A master mixture containing 5x kinase assay buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) is prepared and added to the wells of a 96-well plate.[15][17]
-
Inhibitor Addition: The test compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells with no inhibitor (positive control) and no enzyme (blank) are also included.[15]
-
Enzyme Addition: Recombinant human VEGFR-2 enzyme is added to the test and positive control wells to initiate the kinase reaction.[15][17]
-
Incubation: The plate is incubated at 30°C for a defined period, typically 45 minutes, to allow the kinase reaction to proceed.[15][17]
-
Detection: A kinase detection reagent (e.g., Kinase-Glo® Max) is added to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.[16][17]
-
Luminescence Reading: The luminescence is measured using a microplate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the resulting dose-response curve.
BRAF Kinase Assay
This assay evaluates the inhibitory activity of compounds against the BRAF serine/threonine kinase, a component of the MAPK signaling pathway that is frequently mutated in cancer.
Principle: Similar to the VEGFR-2 assay, the BRAF kinase assay measures the phosphorylation of a substrate by the BRAF enzyme. The assay can be performed with wild-type BRAF or a mutant form, such as BRAF V600E, which is common in melanoma.[18][19] The inhibition of BRAF activity by a test compound is quantified by the reduction in substrate phosphorylation.
Procedure:
-
Reaction Components: The assay is typically performed in a 96-well plate format and includes recombinant BRAF enzyme (wild-type or mutant), a specific substrate (e.g., MEK1), ATP, and a kinase assay buffer.[18][20]
-
Compound Addition: The this compound derivative or standard-of-care inhibitor is added to the reaction wells at a range of concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of the BRAF enzyme and incubated at 30°C for a set time.
-
Detection: The level of substrate phosphorylation is measured. This can be done using a luminescence-based ATP detection method (similar to the VEGFR-2 assay) or through antibody-based detection of the phosphorylated substrate.[18][21]
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce BRAF kinase activity by 50%, is calculated from the dose-response data.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the targeted signaling pathways.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: BRAF-MAPK Signaling Pathway and Point of Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro evaluation of anticancer compounds.
Caption: General Experimental Workflow for Anticancer Drug Screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 9. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. ita.promega.com [ita.promega.com]
Reproducibility of biological assays involving (2-Bromophenyl)urea
A Comparative Guide to the Reproducibility of Biological Assays Involving Aryl Urea Derivatives, with a Focus on Analogs of (2-Bromophenyl)urea
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of common biological assays involving aryl urea compounds, with a particular focus on analogs of this compound. Due to the limited availability of specific reproducible bioactivity data for this compound in the public domain, this document synthesizes data from structurally related compounds to offer a representative comparison and a framework for assessing experimental reproducibility.
The primary biological activities reported for aryl ureas, including halogenated derivatives, are in the areas of anticancer and antimicrobial research. This guide details the methodologies for key assays used to evaluate these activities and presents comparative data to aid in experimental design and interpretation.
Data Presentation
The following tables summarize quantitative data from studies on various aryl urea derivatives, providing a baseline for comparing the potency of different analogs in relevant biological assays.
Table 1: Comparative Cytotoxicity of Aryl Urea Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) |
| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Colon Cancer) | MTT | 1.5 |
| 1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Colon Cancer) | MTT | 9.4 |
| 1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Colon Cancer) | MTT | 8.9 |
| APPU2n (an aryl pyridin-2-yl phenylurea) | MCF-7 (Breast Cancer) | MTT | 0.76 |
| APPU2n (an aryl pyridin-2-yl phenylurea) | PC-3 (Prostate Cancer) | MTT | 1.85 |
| Cabozantinib (Reference) | MCF-7 (Breast Cancer) | MTT | 1.06 |
| Cabozantinib (Reference) | PC-3 (Prostate Cancer) | MTT | 2.01 |
Table 2: Comparative Kinase Inhibitory Activity of Aryl Urea Derivatives
| Compound/Derivative | Kinase Target | Assay Type | IC50 (nM) |
| Pyridin-2-yl urea inhibitor | ASK1 | ADP-Glo | 1.55 |
| APPU2f (an aryl pyridin-2-yl phenylurea) | c-MET | Not Specified | 24 |
| APPU2f (an aryl pyridin-2-yl phenylurea) | VEGFR-2 | Not Specified | 35 |
| APPU2n (an aryl pyridin-2-yl phenylurea) | c-MET | Not Specified | 18 |
| APPU2n (an aryl pyridin-2-yl phenylurea) | VEGFR-2 | Not Specified | 24 |
Table 3: Comparative Antimicrobial Activity of Aryl Urea Derivatives
| Compound/Derivative | Bacterial Strain | Assay Type | MIC (µg/mL) |
| Arylurea compound 25 | S. epidermidis (MDR) | Broth Microdilution | 1.6 |
| Arylurea compound 7b | K. pneumoniae (Carbapenemase-producing) | Broth Microdilution | 32 |
| Arylurea compound 11b | K. pneumoniae (Carbapenemase-producing) | Broth Microdilution | 64 |
| Arylurea compound 67d | K. pneumoniae (Carbapenemase-producing) | Broth Microdilution | 32 |
| Linezolid (Reference) | S. epidermidis (MDR) | Broth Microdilution | 1.6 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to reliable scientific research. The following sections provide methodologies for the key assays cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm is recommended.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Principle: The assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
Protocol:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer. Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Plate Setup: In a white, opaque 96-well or 384-well plate, add the test compound, kinase, and substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the kinase.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Recording: Record the MIC value for each test compound.
Mandatory Visualization
The following diagrams illustrate key signaling pathways often targeted by aryl urea derivatives and a generalized workflow for biological assays.
Comparative Docking Analysis of (2-Bromophenyl)urea Derivatives: A Guide for Drug Discovery
For Immediate Release
This guide provides a comparative analysis of molecular docking studies performed on (2-Bromophenyl)urea derivatives and structurally related compounds. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the binding affinities and interaction patterns of these compounds against various biological targets. The data presented is compiled from multiple studies to facilitate the identification of promising scaffolds for further development.
Introduction
Urea derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities, which include anticancer, antimicrobial, and enzyme inhibition properties.[1] The urea functional group can form multiple hydrogen bonds with protein targets, making it a valuable pharmacophore in drug design.[1] The this compound scaffold, in particular, serves as a versatile starting point for the synthesis of a wide range of derivatives. Molecular docking is a crucial computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction mechanisms that are vital for rational drug design.
Tabulated Docking Data
The following tables summarize the quantitative data from various docking studies on urea derivatives, including analogues synthesized from bromo-aniline precursors, against several protein targets.
Table 1: Docking Scores of Aryl Urea Derivatives Against Enoyl-(Acyl-Carrier-Protein) Reductase (ENR)
| Compound ID | Structure | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Reference |
| 3g | 1-(4-bromo-3-ethoxyphenyl)-3-(4-chlorophenyl)urea | Enoyl-(Acyl-Carrier-Protein) Reductase (3UDI) | Not explicitly stated, but described as having a "very good docking score" | [2] |
| 3l | 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | Enoyl-(Acyl-Carrier-Protein) Reductase (3UDI) | Not explicitly stated, but noted for strong binding interactions | [2] |
Note: The study highlighted that these molecules preferentially bound to the enzyme compared to the reference ligand.[2]
Table 2: Docking and Biological Activity of Diaryl Urea Derivatives Against VEGFR-2
| Compound ID | Key Structural Features | Target Protein | Binding Interaction Highlights | IC50 (µM) vs. A549 cells | Reference |
| 6a | Diaryl urea with amide linker | VEGFR-2 | H-bonds with Glu885 and Asp1046 | 2.566 | [3] |
| Sorafenib | (Reference Drug) | VEGFR-2 | Standard binding mode | 2.913 | [3] |
Note: Compound 6a demonstrated comparable, if not slightly better, antiproliferative activity against the A549 cell line than the reference drug sorafenib, which is supported by the molecular docking simulations.[3]
Table 3: Docking and Inhibition Data of Benzimidazole Urea Derivatives Against α-Amylase and α-Glucosidase
| Compound ID | Key Structural Features | Target Enzyme | IC50 (µM) | Reference |
| 3c | Benzimidazole-urea with 4-methoxy phenyl | α-Amylase | 18.65 ± 0.23 | [4] |
| 3c | Benzimidazole-urea with 4-methoxy phenyl | α-Glucosidase | 17.47 ± 0.03 | [4] |
| 3e | Benzimidazole-urea with halogenated phenyl | α-Amylase | 22.81 ± 0.09 | [4] |
| 3e | Benzimidazole-urea with halogenated phenyl | α-Glucosidase | 21.97 ± 0.19 | [4] |
| Acarbose | (Reference Drug) | α-Amylase | 16.21 ± 0.11 | [4] |
| Acarbose | (Reference Drug) | α-Glucosidase | 15.41 ± 0.32 | [4] |
Note: The in silico docking studies for these compounds showed a considerable affinity for the active sites of human pancreatic α-amylase (HPA) and human lysosomal acid α-glucosidase (HLAG).[4]
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are summaries of the typical experimental protocols.
Molecular Docking Protocol for Antimicrobial Agents
A series of novel urea derivatives were docked against the active site of enoyl-(acyl-carrier-protein) reductase (ENR) to predict their binding modes.[2]
-
Protein Preparation: The crystal structure of the target enzyme was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added.
-
Ligand Preparation: The 3D structures of the urea derivatives were generated and energy-minimized using appropriate software and force fields.
-
Docking Simulation: A molecular docking program was used to place the ligands into the active site of the enzyme. The docking algorithm explored various conformations and orientations of the ligands.
-
Scoring and Analysis: The resulting poses were evaluated using a scoring function to estimate the binding affinity. The interactions, such as hydrogen bonds and hydrophobic contacts, between the best-ranked poses and the protein were analyzed.[2]
Molecular Docking Protocol for Antiproliferative Agents
To investigate the interactions between diaryl urea derivatives and the kinase domain of VEGFR-2, a molecular docking study was performed.[3]
-
Receptor and Ligand Preparation: The 3D structure of VEGFR-2 was retrieved from the Protein Data Bank. The protein structure was prepared by removing water molecules and adding hydrogen atoms. The ligands, including the synthesized compounds and the reference drug sorafenib, were sketched and optimized.
-
Grid Generation: A docking grid was defined around the active site of the receptor.
-
Docking and Scoring: The prepared ligands were docked into the defined grid. The docking results were analyzed to identify key binding interactions, such as hydrogen bonds with amino acid residues like Glu885 and Asp1046.[3]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a docking study and a simplified representation of a kinase signaling pathway often targeted by urea derivatives.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives: A Promising α-Amylase and α-Glucosidase Inhibitor Candidate with Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2-Bromophenyl)urea: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of (2-Bromophenyl)urea, a compound frequently used in research and development. Adherence to these protocols is critical for protecting personnel and the environment.
This compound is a halogenated organic compound. Its disposal is governed by regulations for hazardous waste. As such, it must be segregated and handled with care to prevent contamination and ensure the safety of laboratory staff.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound. While classifications may vary, a conservative approach to safety is always recommended. Some Safety Data Sheets (SDS) indicate that this compound can be toxic if swallowed and may cause an allergic skin reaction[1].
Personal Protective Equipment (PPE) is mandatory. Always wear:
-
Chemical safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile gloves are a common minimum requirement, but always check for manufacturer compatibility).
-
A fully-buttoned laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols[1][2].
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, and labeling, culminating in collection by a licensed waste disposal service.
-
Segregation: this compound is classified as a halogenated organic waste due to the presence of bromine[3][4]. It is critical to collect this waste in a designated container separate from all other waste streams[3][4][5].
-
Container Selection: Use a clearly marked, leak-proof, and sealable container compatible with the chemical[2][3][5]. The container should be kept closed except when actively adding waste[3][5].
-
Labeling: The waste container must be labeled as "Hazardous Waste" from the moment the first drop of waste is added[2][3][5]. The label must include:
-
The full chemical name: "this compound".
-
The approximate quantity or percentage of the compound.
-
Any other constituents mixed with the waste.
-
The date of accumulation.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory[3]. This area should be away from incompatible materials such as strong oxidizing agents, acids, and bases[2][6].
-
Disposal Request: Once the container is full or the waste is no longer being generated, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company[1]. Do not pour this compound down the drain [1].
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is significant, evacuate non-essential personnel from the immediate area and ensure adequate ventilation, preferably by using a chemical fume hood[1][3].
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill[3].
-
Cleanup: Carefully sweep or scoop the absorbed material into a sealable plastic bag or a designated waste container[1][3].
-
Labeling and Disposal: Label the bag or container as "Hazardous Waste" containing "this compound" and the absorbent material. Dispose of it following the same protocol as for the chemical waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Waste Stream Segregation Summary
To ensure proper disposal and minimize costs, it is crucial to segregate chemical waste correctly. The following table outlines the key distinctions for halogenated organic waste.
| Waste Category | Description | Examples | Incompatible Materials |
| Halogenated Organic Waste | Organic compounds containing fluorine, chlorine, bromine, or iodine. | This compound, Dichloromethane, Chloroform. | Strong acids, bases, heavy metals, cyanides, strong oxidizing agents.[3][6] |
| Non-Halogenated Organic Waste | Organic compounds without halogens. | Acetone, Ethanol, Hexane. | Halogenated solvents, strong acids, bases. |
| Aqueous Waste | Solutions of acids, bases, and inorganic salts. | Hydrochloric acid solutions, sodium hydroxide solutions. | Organic solvents. |
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (2-Bromophenyl)urea
Essential Safety and Handling Guide for (2-Bromophenyl)urea
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to potential health hazards. While some data sheets classify it as non-hazardous, others indicate it may be toxic if swallowed and could cause an allergic skin reaction[1][2]. Therefore, a cautious approach to handling is imperative.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the compound[1]. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and kept fastened. |
| Respiratory Protection | Not generally required for small quantities | If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area or a fume hood to minimize inhalation exposure[2][3]. |
Safe Handling Procedures
Adherence to the following step-by-step procedures is critical for the safe handling of this compound.
2.1. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Designate a Handling Area: All handling of the solid compound should be done in a designated area, such as a chemical fume hood, to control potential dust.
-
Assemble all necessary equipment: Have all required apparatus, including a calibrated balance, spatulas, weighing paper, and labeled receiving vessels, ready before opening the primary container.
-
Prepare for Spills: Ensure a spill kit appropriate for solid chemical spills is readily accessible.
2.2. Handling the Compound:
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing the Compound:
-
Perform all weighing operations within a fume hood or a ventilated balance enclosure to prevent the dispersion of dust[3].
-
Use a clean spatula to carefully transfer the desired amount of this compound from the storage container to a tared weighing paper or vessel.
-
Avoid creating dust by handling the powder gently.
-
-
Transferring the Compound:
-
Carefully transfer the weighed compound to the reaction vessel.
-
If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
-
Securely close the container of this compound immediately after use.
-
Clean any residual powder from the spatula and weighing area using a damp cloth or paper towel, and dispose of it as hazardous waste.
-
Thoroughly wash hands with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
3.1. Waste Segregation:
-
As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste[4][5].
-
Collect all solid waste, including contaminated weighing paper, gloves, and paper towels, in a designated, clearly labeled hazardous waste container for halogenated organic solids.
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids[6].
3.2. Waste Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Halogenated organic wastes are typically disposed of via incineration[5][7].
Emergency Procedures
4.1. Spills:
-
Small Spills:
-
If a small amount of solid is spilled, carefully sweep it up using a dustpan and brush, avoiding the creation of dust.
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a damp cloth and dispose of the cloth as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS office.
-
Prevent others from entering the area.
-
4.2. Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel[1][2].
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. bucknell.edu [bucknell.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. p2infohouse.org [p2infohouse.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
